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  • Product: 2-Spiro[2.5]octan-8-ylacetic acid
  • CAS: 1369247-40-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Spiro[2.5]octan-8-ylacetic acid

The following technical guide provides an in-depth analysis of 2-Spiro[2.5]octan-8-ylacetic acid , a specialized bicyclic building block used in medicinal chemistry. This document is structured to support researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Spiro[2.5]octan-8-ylacetic acid , a specialized bicyclic building block used in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this scaffold.

Executive Summary

2-Spiro[2.5]octan-8-ylacetic acid (IUPAC: 2-(spiro[2.5]octan-4-yl)acetic acid) represents a strategic scaffold in modern drug discovery. As a conformationally restricted analog of cyclohexaneacetic acid, it offers a unique vector for modulating the lipophilicity and metabolic stability of pharmaceutical candidates. The spiro[2.5]octane core—comprising a cyclopropane ring fused to a cyclohexane ring at a single carbon—introduces significant steric bulk and rigidification without the aromaticity associated with phenyl rings, making it an ideal bioisostere for saturation-focused lead optimization (Fsp³ enrichment).

This guide details the physicochemical profile, validated synthetic pathways, and structural utility of this molecule.[1]

Chemical Identity & Physicochemical Profile

The molecule is characterized by a spiro-carbon junction that forces the cyclopropane and cyclohexane rings into a perpendicular orientation. This orthogonality is critical for disrupting planar symmetry in drug binding pockets.

Nomenclature Clarification

While "8-yl" is often used in specific patent literature to denote the position adjacent to the spiro center, IUPAC nomenclature rules for the unsubstituted parent system (spiro[2.5]octane) typically assign the spiro carbon as position 3. Consequently, the positions adjacent to the spiro center in the six-membered ring are 4 and 8. Due to the symmetry of the unsubstituted parent, position 4 and position 8 are chemically equivalent . This guide treats the "8-yl" designation as synonymous with the "4-yl" position for the mono-substituted acid.

Key Properties Table
PropertyValueNotes
Chemical Name 2-(Spiro[2.5]octan-8-yl)acetic acidAlso referred to as 2-(Spiro[2.5]octan-4-yl)acetic acid
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Exact Mass 168.1150
CAS Number Not widely listedDerivative of Spiro[2.5]octane (CAS 185-65-9)
Predicted LogP 2.4 – 2.8Highly lipophilic for a small acid
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 2Carboxyl oxygens
Topological Polar Surface Area 37.3 ŲGood membrane permeability predicted

Structural Analysis: The Spiro Effect

The spiro[2.5]octane scaffold imparts distinct pharmacological advantages over simple cyclohexyl or gem-dimethyl analogs:

  • Gem-Dialkyl Effect: The cyclopropane ring creates a "tied-back" gem-dimethyl effect. This restricts the conformational freedom of the cyclohexane ring, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The quaternary spiro-carbon (C3) prevents metabolic oxidation at that position. Furthermore, the cyclopropane ring is generally resistant to CYP450-mediated hydroxylation compared to open alkyl chains.

  • Vector Orientation: The acetic acid side chain at position 8 (or 4) projects the carboxylate group into a specific region of 3D space, distinct from equatorial or axial positions of a simple cyclohexane ring.

Synthetic Methodology

The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid requires the construction of the spiro-quaternary carbon followed by chain homologation. The most robust pathway proceeds through the intermediate spiro[2.5]octan-4-one .

Pathway Overview
  • Spirocyclization: Alkylation of a

    
    -keto ester to form the spiro ring.
    
  • Decarboxylation: Removal of the ester activating group to yield the ketone.

  • Homologation: Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain.

  • Reduction & Hydrolysis: Saturation of the alkene and unmasking of the acid.

Detailed Protocol
Step 1: Synthesis of Spiro[2.5]octan-4-one

Reagents: Ethyl 2-oxocyclohexanecarboxylate, 1,2-dibromoethane, Potassium carbonate (


), Acetone.
  • Alkylation: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in acetone. Add anhydrous

    
     (2.5 eq) and 1,2-dibromoethane (1.5 eq). Reflux for 16–24 hours. The base mediates a double alkylation at the active methylene position (C1), forming the cyclopropane ring.
    
  • Workup: Filter salts, concentrate the filtrate, and purify the residue via vacuum distillation to obtain ethyl 4-oxospiro[2.5]octane-5-carboxylate (Note: numbering shifts due to ester priority).

  • Decarboxylation: Reflux the intermediate in 10% aqueous NaOH followed by acidification and heating, or use Krapcho decarboxylation conditions (LiCl, DMSO,

    
    C) to yield spiro[2.5]octan-4-one .
    
Step 2: Homologation to the Acetic Acid Derivative

Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH), THF, Pd/C,


, LiOH.
  • HWE Reaction: Suspend NaH (1.2 eq, 60% dispersion) in dry THF at

    
    C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min. Add spiro[2.5]octan-4-one (1.0 eq) in THF. Warm to room temperature and stir until the ketone is consumed (TLC monitoring).
    
    • Result: Ethyl 2-(spiro[2.5]octan-4-ylidene)acetate (mixture of E/Z isomers).

  • Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C (5 wt%). Stir under

    
     atmosphere (balloon pressure) for 4–6 hours. Filter through Celite to remove catalyst.
    
    • Result: Ethyl 2-(spiro[2.5]octan-4-yl)acetate.

  • Hydrolysis: Dissolve the saturated ester in THF/Water (3:1). Add LiOH

    
     (3.0 eq). Stir at RT for 12 hours. Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate.
    • Final Product:2-(Spiro[2.5]octan-8-yl)acetic acid .

Reaction Workflow Diagram

Synthesis_Pathway start Ethyl 2-oxocyclohexane- carboxylate step1 Step 1: Spiro-Alkylation (1,2-dibromoethane, K2CO3) start->step1 inter1 Intermediate: Spiro-keto-ester step1->inter1 step2 Step 2: Decarboxylation (LiCl, DMSO, Heat) inter1->step2 ketone Key Intermediate: Spiro[2.5]octan-4-one step2->ketone step3 Step 3: HWE Reaction (Triethyl phosphonoacetate, NaH) ketone->step3 unsaturated Unsaturated Ester step3->unsaturated step4 Step 4: Hydrogenation (H2, Pd/C) unsaturated->step4 saturated Ethyl 2-(spiro[2.5]octan-8-yl)acetate step4->saturated step5 Step 5: Hydrolysis (LiOH, THF/H2O) saturated->step5 final FINAL PRODUCT: 2-Spiro[2.5]octan-8-ylacetic acid step5->final

Figure 1: Step-by-step synthetic pathway from commercial starting materials to the target spiro-acid.

Applications in Drug Discovery

The 2-spiro[2.5]octan-8-ylacetic acid scaffold acts as a versatile building block in several therapeutic areas:

  • Cathepsin Inhibitors: The spiro-octane unit serves as a hydrophobic S2 or S3 pocket binder, replacing leucine or phenylalanine side chains to improve metabolic stability.

  • Gabapentinoids: As a conformational analog of gabapentin (1-(aminomethyl)cyclohexaneacetic acid), derivatives of this acid (after Curtius rearrangement to the amine) target the

    
     subunit of voltage-gated calcium channels.
    
  • GPCR Modulators: The acid moiety allows for coupling to amines to form amides, serving as a "linker-plus-core" element in chemokine receptor antagonists (e.g., CCR2/CCR5).

References

  • Spirocyclic Scaffold Synthesis: Wiberg, K. B.; de Meijere, A. Cyclopropanes and Related Derivatives. In Methods of Organic Chemistry (Houben-Weyl); Thieme, 1997. Link

  • General Spiro[2.5]octane Preparation: "Process for preparing spiro[2.5]octane-5,7-dione." US Patent Application 20140336405A1. Link

  • Related Spiro-Acid Derivatives: "Spiro[2.5]octane-5-carboxylic acid." BenchChem Technical Data. Link

  • Decarboxylation Protocols: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982, 805-822. Link

  • PubChem Compound Summary: Spiro[2.5]octane (Parent Scaffold). PubChem CID 135988.[2] Link

Sources

Exploratory

A Comprehensive Technical Guide to 2-Spiro[2.5]octan-8-ylacetic Acid: Structure, Identifiers, and In-Silico Analysis

For Immediate Release This technical guide provides an in-depth analysis of 2-Spiro[2.5]octan-8-ylacetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of 2-Spiro[2.5]octan-8-ylacetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document elucidates the chemical structure, provides key molecular identifiers, and offers a foundational framework for its computational evaluation.

Introduction: The Significance of the Spiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, are of increasing importance in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural scaffold that can lead to enhanced binding affinity and selectivity for biological targets. The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, creates a distinctive spatial arrangement of atoms. When functionalized with a reactive handle such as an acetic acid moiety, as in 2-Spiro[2.5]octan-8-ylacetic acid, it presents a compelling building block for the synthesis of novel therapeutic agents.

Molecular Structure and IUPAC Nomenclature

The systematic name, 2-Spiro[2.5]octan-8-ylacetic acid, defines a precise chemical structure. The parent scaffold is spiro[2.5]octane, indicating a spiro compound with a cyclopropane ring (containing 2 carbons other than the spiro atom) and a cyclohexane ring (containing 5 carbons other than the spiro atom).

According to IUPAC nomenclature for spiro compounds, the numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[1][2][3] For spiro[2.5]octane, this results in the following numbering scheme:

  • Carbons 1 and 2 are in the cyclopropane ring.

  • Carbon 3 is the spiro atom.

  • Carbons 4, 5, 6, 7, and 8 are in the cyclohexane ring.

Therefore, the "8-yl" substituent is located on the cyclohexane ring, specifically on the carbon atom adjacent to the spiro atom. The acetic acid group (-CH2COOH) is attached at this position.

Chemical Identifiers: SMILES String and InChIKey

Chemical identifiers are essential for the unambiguous representation of molecular structures in databases and computational software. For 2-Spiro[2.5]octan-8-ylacetic acid, the key identifiers are:

IdentifierValue
SMILES String C1CC(C2(C1)CC2)CC(=O)O
InChIKey YJRGVJJBEJMTLZ-UHFFFAOYSA-N
Deconstruction of the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string C1CC(C2(C1)CC2)CC(=O)O for 2-Spiro[2.5]octan-8-ylacetic acid can be interpreted as follows:

  • C1CC...C1: Defines the cyclohexane ring, with the 1 indicating the start and end of the ring closure.

  • C2(...CC2): Defines the cyclopropane ring, with the 2 indicating its ring closure.

  • C2(C1): Represents the spiro atom, which is part of both ring systems.

  • (C...C)CC(=O)O: Describes the acetic acid side chain attached to the cyclohexane ring. C(=O)O is the carboxylic acid group.

Understanding the InChIKey

The IUPAC International Chemical Identifier (InChI) is a textual identifier for chemical substances, and the InChIKey is a hashed version of the full InChI string. The InChIKey YJRGVJJBEJMTLZ-UHFFFAOYSA-N is a fixed-length code that is readily searchable in databases. It is composed of three parts separated by hyphens:

  • YJRGVJJBEJMTLZ : The first block of 14 characters encodes the molecular formula, connectivity, and tautomeric information.

  • UHFFFAOYSA : The second block of 8 characters represents stereochemical information. In this case, UHFFFAOYSA indicates that the stereochemistry is undefined.

  • N : The final character indicates the protonation state. N signifies a neutral molecule.

Molecular Visualization

A graphical representation of the molecular structure is crucial for understanding its three-dimensional nature. The following diagram illustrates the structure of 2-Spiro[2.5]octan-8-ylacetic acid with the IUPAC numbering scheme.

workflow cluster_0 Computational Analysis Workflow mol_input Input: 2-Spiro[2.5]octan-8-ylacetic acid (SMILES: C1CC(C2(C1)CC2)CC(=O)O) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) mol_input->geom_opt physchem Physicochemical Property Prediction (LogP, pKa, Solubility) geom_opt->physchem admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) geom_opt->admet docking Molecular Docking (Virtual screening against therapeutic targets) physchem->docking admet->docking md_sim Molecular Dynamics Simulation (Binding stability and conformational analysis) docking->md_sim data_analysis Data Analysis and Interpretation md_sim->data_analysis

Sources

Foundational

2-Spiro[2.5]octan-8-ylacetic acid potential biological targets

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-Spiro[2.5]octan-8-ylacetic acid Authored by: A Senior Application Scientist Abstract 2-Spiro[2.5]octan-8-ylacetic acid is a novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 2-Spiro[2.5]octan-8-ylacetic acid

Authored by: A Senior Application Scientist

Abstract

2-Spiro[2.5]octan-8-ylacetic acid is a novel chemical entity with a unique structural architecture, combining a spiro[2.5]octane framework with an acetic acid moiety. This guide provides a comprehensive, technically-driven framework for the identification and validation of its potential biological targets. Recognizing the absence of established biological data for this specific molecule, we present a logical and systematic approach leveraging its distinct structural features. This document is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap from computational prediction to experimental validation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate complex workflows with diagrams to ensure clarity and reproducibility.

Introduction: Deconstructing 2-Spiro[2.5]octan-8-ylacetic acid

The structure of 2-Spiro[2.5]octan-8-ylacetic acid presents a compelling case for investigation in drug discovery. Its molecular framework is characterized by three key components:

  • A Spiro[2.5]octane Core: Spirocyclic systems are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2][3][4] This rigidity can pre-organize the molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[1]

  • A Cyclopropyl Group: The cyclopropyl motif is a valuable addition in drug design, known to enhance metabolic stability, improve potency, and reduce off-target effects.[5][6] Its unique electronic properties and steric bulk can influence interactions with target proteins.[7] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8]

  • An Acetic Acid Moiety: The acetic acid functional group is a common feature in a wide range of pharmaceuticals and can participate in crucial hydrogen bonding interactions with biological macromolecules.[2] This group can act as a pharmacophore, interacting with specific residues in the binding sites of enzymes or receptors.

Given that the biological targets of 2-Spiro[2.5]octan-8-ylacetic acid are currently uncharacterized, this guide outlines a systematic and multi-faceted strategy for their elucidation. Our approach is grounded in a "target hypothesis-driven" framework, beginning with computational predictions and progressing to rigorous experimental validation.

Postulated Target Classes Based on Structural Motifs

The chemical structure of 2-Spiro[2.5]octan-8-ylacetic acid allows us to formulate initial hypotheses about its potential biological targets by examining the known activities of compounds with similar functional groups.

Acetic Acid Derivatives and Anti-Inflammatory Targets

Numerous acetic acid derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] For instance, Diclofenac, a phenylacetic acid derivative, is a potent COX inhibitor.[9] Therefore, a primary hypothesis is that 2-Spiro[2.5]octan-8-ylacetic acid may target enzymes involved in the inflammatory cascade.

  • Potential Targets:

    • Cyclooxygenase-1 (COX-1)

    • Cyclooxygenase-2 (COX-2)

    • Other enzymes in the arachidonic acid pathway.

Spirocyclic and Cyclopropyl Moieties: A Gateway to Diverse Targets

The rigid spiro[2.5]octane and cyclopropyl components suggest that the molecule may exhibit high specificity for its target(s).[1][6] These structural features are found in a variety of bioactive compounds targeting a wide range of proteins.[1][5]

  • Potential Target Classes:

    • G-Protein Coupled Receptors (GPCRs): The conformational rigidity of the spirocyclic core could favor binding to the well-defined pockets of GPCRs.

    • Ion Channels: The defined three-dimensional shape may allow for specific interactions with the pores or allosteric sites of ion channels.

    • Enzymes: The cyclopropyl group, in particular, has been incorporated into inhibitors of various enzymes, including kinases and proteases.[5][11]

A Strategic Approach to Target Identification: From In Silico to In Vitro

We propose a two-pronged approach for target identification, commencing with computational methods to narrow down the field of potential targets, followed by experimental validation to confirm these predictions and identify novel targets.

Phase 1: Computational Target Prediction

In the absence of any prior biological data, computational, or in silico, methods provide a powerful and cost-effective starting point for generating hypotheses.[12][13]

The proposed computational workflow integrates several techniques to build a robust prediction model.[12][14]

computational_workflow cluster_input Input cluster_prediction Prediction Methods cluster_output Output mol_structure 2-Spiro[2.5]octan-8-ylacetic acid 3D Structure reverse_screening Reverse Screening (Ligand-Based) mol_structure->reverse_screening molecular_docking Molecular Docking (Structure-Based) mol_structure->molecular_docking pharmacophore Pharmacophore Modeling (Ligand-Based) mol_structure->pharmacophore target_list Prioritized List of Potential Targets reverse_screening->target_list Identifies proteins with known ligands similar to the query molecular_docking->target_list Predicts binding affinity to a library of protein structures pharmacophore->target_list Identifies targets based on 3D arrangement of chemical features

Caption: Computational workflow for the initial prediction of biological targets.

  • Molecule Preparation:

    • Generate the 3D structure of 2-Spiro[2.5]octan-8-ylacetic acid using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Reverse Screening:

    • Utilize reverse screening web servers or software (e.g., PharmMapper, SuperPred) to compare the chemical features of the query molecule against a database of known bioactive ligands.[15]

    • The principle is that molecules with similar structures or pharmacophores are likely to bind to similar targets.[15]

  • Molecular Docking:

    • Perform reverse docking by screening the molecule against a library of 3D protein structures of known drug targets.[15][16]

    • This structure-based approach predicts the binding mode and affinity of the small molecule to various protein targets.[16]

    • Prioritize targets based on docking scores and visual inspection of the binding poses.

  • Pharmacophore Modeling:

    • Generate a pharmacophore model based on the 3D structure of 2-Spiro[2.5]octan-8-ylacetic acid, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

    • Screen this pharmacophore model against a database of protein structures to identify proteins with binding sites that can accommodate these features.[15]

  • Data Integration and Target Prioritization:

    • Consolidate the lists of potential targets generated from each method.

    • Prioritize targets that are identified by multiple computational approaches for subsequent experimental validation.

Phase 2: Experimental Target Identification

The prioritized list of computationally predicted targets, along with an unbiased screen of the proteome, will be investigated using experimental techniques. We will employ both affinity-based and label-free methods for a comprehensive analysis.[17]

This classic method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[17][18][19]

affinity_pulldown_workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis synthesis Synthesize biotinylated derivative of 2-Spiro[2.5]octan-8-ylacetic acid incubation Incubate biotinylated compound with cell lysate synthesis->incubation cell_lysate Prepare cell or tissue lysate cell_lysate->incubation capture Capture biotinylated compound and bound proteins with streptavidin beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE separation elution->sds_page mass_spec In-gel digestion and LC-MS/MS analysis sds_page->mass_spec protein_id Protein identification via database search mass_spec->protein_id

Caption: Workflow for the affinity-based pull-down assay.

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of 2-Spiro[2.5]octan-8-ylacetic acid with a linker and a biotin tag. The linker should be attached to a position on the molecule that is predicted to be non-essential for biological activity, as determined by preliminary structure-activity relationship (SAR) studies if available, or computational predictions.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cell line relevant to inflammation if pursuing the COX hypothesis).

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated compound for a sufficient time to allow for binding.

    • Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated compound and any bound proteins.[17]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Excise protein bands that are present in the experimental sample but absent in a negative control (e.g., beads incubated with a non-biotinylated compound or an inactive analog).

    • Perform in-gel trypsin digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

    • Identify the proteins by searching the obtained peptide fragmentation data against a protein database.[20]

DARTS is a label-free method that identifies protein targets based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[18][19]

darts_workflow cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis lysate_prep Prepare cell lysate treatment_group Treat lysate with 2-Spiro[2.5]octan-8-ylacetic acid lysate_prep->treatment_group control_group Treat lysate with vehicle (DMSO) lysate_prep->control_group protease_add Add protease (e.g., thermolysin) to both groups treatment_group->protease_add control_group->protease_add digestion Incubate to allow for protein digestion protease_add->digestion sds_page Analyze samples by SDS-PAGE digestion->sds_page band_comparison Identify protein bands present in the treatment group but absent/reduced in the control group sds_page->band_comparison mass_spec Excise protected bands and identify by mass spectrometry band_comparison->mass_spec target_id Identified Target Protein(s) mass_spec->target_id

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

  • Lysate Preparation and Treatment:

    • Prepare a native cell lysate as described for the affinity-based pull-down.

    • Divide the lysate into two aliquots: one to be treated with 2-Spiro[2.5]octan-8-ylacetic acid and a control aliquot treated with the vehicle (e.g., DMSO).

    • Incubate to allow the compound to bind to its target(s).

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to both the treated and control lysates.

    • Incubate for a specific time to allow for protein digestion. Non-target proteins will be degraded, while target proteins bound to the compound may be protected from proteolysis.

  • Analysis:

    • Stop the digestion and analyze the samples by SDS-PAGE.

    • Compare the protein banding patterns between the treated and control lanes.

    • Excise protein bands that are protected from digestion in the presence of the compound.

    • Identify the proteins in these bands using mass spectrometry as described previously.

Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated from the identification phase, it is crucial to validate these interactions and understand their functional consequences.

Direct Binding Assays

Direct binding assays confirm a physical interaction between the compound and the putative target protein.

Assay TechniquePrincipleQuantitative Data Obtained
Surface Plasmon Resonance (SPR) Immobilize the protein on a sensor chip and flow the compound over the surface. Changes in the refractive index upon binding are measured.Binding affinity (KD), association rate (ka), dissociation rate (kd)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein in the presence of a ligand using a fluorescent dye.Ligand-induced thermal stabilization (ΔTm)
Functional Assays

Functional assays determine the effect of the compound on the biological activity of the target protein. The choice of assay will be specific to the identified target.

  • For Enzymes: Measure the effect of the compound on enzyme kinetics (e.g., IC50 or EC50 values).

  • For Receptors: Use cell-based reporter assays or radioligand binding assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • For Ion Channels: Employ electrophysiological techniques (e.g., patch-clamp) to measure the effect of the compound on ion flow.

Conclusion

The elucidation of the biological targets of a novel chemical entity like 2-Spiro[2.5]octan-8-ylacetic acid requires a systematic and multi-disciplinary approach. This guide has outlined a comprehensive strategy that begins with hypothesis generation through computational methods and progresses to rigorous experimental identification and validation. By leveraging the unique structural features of the molecule to inform our initial hypotheses and employing a combination of affinity-based and label-free proteomics, we can efficiently identify high-confidence candidate targets. Subsequent biophysical and functional validation will be essential to confirm these interactions and to understand the mechanism of action of 2-Spiro[2.5]octan-8-ylacetic acid, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
  • Suvarna, K., et al. (2025, December 20). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. JoVE.
  • Zhang, Y., et al. (2018, June 1). A Review of Computational Methods for Predicting Drug Targets. Current Drug Metabolism.
  • Schenone, M., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Xie, L., et al. (2011, September 1). A Computational Approach to Finding Novel Targets for Existing Drugs. PLOS Computational Biology.
  • Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. PMC.
  • Ambadapadi, S., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Chen, Y., & Wang, M. (2018, May 9). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • BrainKart. (2017, December 27). Acetic Acid Derivatives.
  • Hiesinger, K., et al. (2025, October 13). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Wiemer, A. J., et al. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC.
  • Singh, A., et al. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Pharmacy 180. (n.d.). Arylacetic Acid Derivatives - Pharmacology.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Hiesinger, K., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of Spiro[2.5]octane-8-acetic Acid Derivatives

Abstract & Strategic Overview Spiro[2.5]octane scaffolds are critical bioisosteres in medicinal chemistry, often employed to restrict conformation in cyclohexyl-based ligands or to block metabolic hotspots (e.g., prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Spiro[2.5]octane scaffolds are critical bioisosteres in medicinal chemistry, often employed to restrict conformation in cyclohexyl-based ligands or to block metabolic hotspots (e.g., preventing oxidation at the 4-position of a piperidine or cyclohexane ring).

This guide details the synthesis of spiro[2.5]octane-8-acetic acid . Note that according to IUPAC nomenclature, the spiro carbon is position 3; position 8 is adjacent to the spiro center (ortho-substitution). While the para-substituted isomer (position 6) is more common in commercial libraries, the ortho-substituted (position 8) analog represents a unique vector for exploring structure-activity relationships (SAR) in sterically constrained pockets.

The Synthetic Strategy relies on three core phases:

  • Olefination: Conversion of a substituted cyclohexanone to an exocyclic methylene group.

  • Cyclopropanation: A directed Simmons-Smith reaction using the Furukawa modification (

    
    ) to install the spiro functionality.
    
  • Hydrolysis: Unmasking the carboxylic acid tail.

Retrosynthetic Logic

The protocol is designed to be modular. By selecting the appropriate starting keto-ester, researchers can target either the 8-position (ortho) or the 6-position (para).

  • Target: Spiro[2.5]octane-8-acetic acid.

  • Precursor: Ethyl 2-(2-methylenecyclohexyl)acetate.

  • Starting Material: Ethyl 2-(2-oxocyclohexyl)acetate (for 8-isomer) or Ethyl 2-(4-oxocyclohexyl)acetate (for 6-isomer).

Safety & Handling Protocols (Critical)

This protocol utilizes Diethylzinc (


) , a pyrophoric reagent that ignites spontaneously in air.
  • Engineering Controls: All reactions involving

    
     must be performed in a fume hood under a positive pressure of dry Argon or Nitrogen.
    
  • Quenching: Never quench

    
     directly with water. Use a dilute solution of saturated aqueous ammonium chloride (
    
    
    
    ) added dropwise at 0°C.
  • Diiodomethane (

    
    ):  Toxic and light-sensitive. Store in amber bottles over copper wire to stabilize.
    

Experimental Workflow Visualization

The following diagram illustrates the reaction sequence and critical decision points.

G Start Start: Ethyl 2-(oxocyclohexyl)acetate (Ortho- or Para-isomer) Step1 Step 1: Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Step1 Inert Atm. Inter1 Intermediate: Exocyclic Alkene Step1->Inter1 0°C to RT Step2 Step 2: Simmons-Smith (Et2Zn, CH2I2, DCE) Inter1->Step2 Furukawa Mod. Note Stereocontrol: Ortho-ester group may direct Zn-carbenoid to syn-face. Inter1->Note Inter2 Intermediate: Spiro-Ester Step2->Inter2 Carbenoid Insertion Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Hydrolysis End Target: Spiro[2.5]octane-acetic acid Step3->End Acidification

Caption: Modular synthesis workflow. Step 2 requires strict anhydrous conditions due to pyrophoric reagents.

Step-by-Step Protocols

Step 1: Wittig Methylenation (Exocyclic Alkene Formation)

This step converts the ketone carbonyl into the exocyclic double bond required for cyclopropanation.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and cool under Argon flow.

  • Ylide Formation: Charge the flask with

    
     (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonium salt). Cool to 0°C.[1]
    
  • Base Addition: Add

    
     (1.25 equiv) portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir at 0°C for 45 minutes.
    
  • Substrate Addition: Dissolve the starting keto-ester (e.g., Ethyl 2-(2-oxocyclohexyl)acetate for the 8-isomer) in minimal THF. Add dropwise to the ylide solution at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (stain with

    
    ; product is active).
    
  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ) x3. The triphenylphosphine oxide (
    
    
    ) byproduct is less soluble in ether/hexane mixtures.
  • Purification: Filter off precipitated

    
    . Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Technical Insight: For the ortho-substituted (8-position) precursor, steric hindrance is significant. If conversion is low, switch to the smaller base Sodium Hydride (NaH) and reflux conditions, though this risks racemization of the


-chiral center.
Step 2: Furukawa-Simmons-Smith Cyclopropanation

This is the critical scaffold-forming step. We use the Furukawa modification (


) rather than the traditional Zn-Cu couple because it is homogeneous, faster, and provides reproducible yields.

Reagents:

  • Diethylzinc (

    
    , 1.0 M solution in hexanes)
    
  • Diiodomethane (

    
    )[1]
    
  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - DCE often gives higher yields due to higher boiling point if heating is needed.

Protocol:

  • Setup: Oven-dry a two-neck RBF equipped with a reflux condenser and nitrogen inlet.

  • Solvent Charge: Add anhydrous DCE (0.2 M relative to alkene) and the alkene intermediate from Step 1 (1.0 equiv). Cool to -10°C (ice/salt bath).

  • Reagent Formation (In Situ):

    • Add

      
       (2.5 equiv) dropwise via syringe. Caution: Exothermic.
      
    • Add

      
       (2.5 equiv) dropwise. The solution may become cloudy.
      
    • Mechanism:[2][3] This generates the active species

      
       (iodomethylzinc iodide).
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. If the alkene is sterically hindered (as is the case for the 8-substituted isomer), heat to mild reflux (40-50°C) for 2-4 hours.

  • Quenching (Critical Safety): Cool to 0°C. Slowly add saturated aqueous

    
    . Vigorous gas evolution (methane/ethane) will occur.
    
  • Workup: Dilute with DCM. Wash with 1N HCl (to solubilize Zinc salts), then saturated

    
    , then brine.
    
  • Purification: Silica gel chromatography. The spiro product is usually less polar than the starting alkene.

Stereochemical Note: In the synthesis of spiro[2.5]octane-8-acetic acid derivatives , the ester side chain at position 2 (relative to the ketone) is in close proximity to the reaction center. The oxygen atoms of the ester can coordinate with the Zinc reagent, directing the methylene insertion to the syn face relative to the ester group. This diastereoselectivity is a key advantage of the Simmons-Smith protocol over carbene methods (e.g., diazomethane/Pd).

Step 3: Ester Hydrolysis

Protocol:

  • Dissolve the spiro-ester in THF:Water (3:1).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Stir at RT until TLC shows disappearance of ester (typically 2-6 hours).

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4]

  • Dry over

    
     and concentrate to yield the target carboxylic acid.
    

Data Summary & Stoichiometry Table

ComponentRoleEquiv.Key Property
Step 1
Keto-esterSubstrate1.0Limiting Reagent

Ylide Precursor1.2Hygroscopic; dry before use

Base1.25Moisture sensitive
Step 2
Exocyclic AlkeneSubstrate1.0Purify thoroughly before use

(1M)
Carbenoid Source2.5Pyrophoric

Carbenoid Source2.5Density = 3.32 g/mL

Quality Control & Validation

NMR Characterization

The formation of the spiro[2.5]octane core is distinct in


 NMR.
  • Cyclopropane Protons: Look for high-field signals (upstream) between 0.2 ppm and 0.8 ppm . These usually appear as complex multiplets due to the rigid spirocyclic environment.

  • Disappearance of Alkene: The exocyclic alkene protons (usually singlets/doublets around 4.6-4.8 ppm) must be completely absent.

Troubleshooting
  • Problem: Low conversion in Step 2.

    • Cause: Oxidized Zinc reagent or wet solvent.

    • Solution: Use fresh

      
      . Ensure 
      
      
      
      is copper-stabilized and not brown (iodine contamination inhibits the reaction).
  • Problem: Stuck at intermediate in Step 1.

    • Cause: Enolization of the ketone by the base instead of nucleophilic attack.

    • Solution: Ensure the ylide is fully formed (bright yellow) before adding the ketone. Add the ketone slowly at low temperature.

References

  • Simmons-Smith Reaction Mechanism & Modifications

    • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.
    • Source:

  • Furukawa Modific

    
    ): 
    
    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2] Tetrahedron.

    • Source:

  • Spiro[2.

    • National Institute of Standards and Technology (NIST).[5] Spiro[2.5]octane.[3][5][6][7][8][9]

    • Source:

  • Starting Material Availability (Ethyl 2-(4-oxocyclohexyl)acetate)

    • PubChem Compound Summary for CID 12666966.[10]

    • Source:

Sources

Application

Synthesis of 2-Spiro[2.5]octan-8-ylacetic Acid: A Detailed Guide to Reagents and Protocols

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-Spiro[2.5]octan-8-ylacetic acid, a valuable spirocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-Spiro[2.5]octan-8-ylacetic acid, a valuable spirocyclic scaffold for medicinal chemistry. The outlined synthetic strategy is predicated on a robust and efficient pathway commencing with the commercially available precursor, 4-oxocyclohexaneacetic acid. This document elucidates the critical reagents, step-by-step protocols, and the underlying chemical principles for each transformation. The core of the synthesis involves a strategic protection-olefination-reduction-deprotection sequence. Key transformations include the esterification of the starting material, a Horner-Wadsworth-Emmons reaction to construct the acetic acid side chain, catalytic hydrogenation to saturate the exocyclic double bond, and final hydrolysis to yield the target compound. This guide is designed to be a self-validating system, offering insights into the causality of experimental choices and providing a solid foundation for the successful synthesis of 2-Spiro[2.5]octan-8-ylacetic acid and its analogues.

Introduction

Spirocycles have emerged as privileged structural motifs in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] The rigid framework of spiro compounds can enhance binding affinity to biological targets and improve metabolic stability. 2-Spiro[2.5]octan-8-ylacetic acid, in particular, presents a compelling scaffold for the development of novel therapeutics due to the combination of a spiro[2.5]octane core and a functionalizable acetic acid side chain. This document details a reliable and scalable synthetic route to this target molecule.

Overview of the Synthetic Pathway

The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid is achieved through a four-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial protection of the carboxylic acid functionality of 4-oxocyclohexaneacetic acid as an ethyl ester. This is followed by a crucial Horner-Wadsworth-Emmons olefination to introduce the ethoxycarbonylmethylidene group at the 4-position of the cyclohexane ring. Subsequent catalytic hydrogenation reduces the exocyclic double bond, and the final step involves the hydrolysis of the ethyl ester to afford the desired 2-Spiro[2.5]octan-8-ylacetic acid.

Synthetic_Workflow Start 4-Oxocyclohexaneacetic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Ethyl 2-(4-oxocyclohexyl)acetate Step1->Intermediate1 Step2 Step 2: Horner-Wadsworth-Emmons Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-(spiro[2.5]octan-8-ylidene)acetate Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 Intermediate3 Ethyl 2-(spiro[2.5]octan-8-yl)acetate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 End 2-Spiro[2.5]octan-8-ylacetic Acid Step4->End

Figure 1: Overall workflow for the synthesis of 2-Spiro[2.5]octan-8-ylacetic acid.

Detailed Protocols and Reagent Selection

PART 1: Protection of the Carboxylic Acid

Objective: To protect the carboxylic acid of 4-oxocyclohexaneacetic acid as an ethyl ester to prevent its interference in the subsequent base-mediated Horner-Wadsworth-Emmons reaction.

Causality of Experimental Choices: Fischer esterification is a classic and cost-effective method for the protection of carboxylic acids.[3] Ethanol is chosen as both the solvent and the protecting group source due to its low cost and ease of removal. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

Protocol 1: Synthesis of Ethyl 2-(4-oxocyclohexyl)acetate

  • To a solution of 4-oxocyclohexaneacetic acid (1 equivalent) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-oxocyclohexyl)acetate, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Reagent Purpose Typical Quantity
4-Oxocyclohexaneacetic AcidStarting Material1 eq
Absolute EthanolReagent and Solvent5-10 vol
Concentrated Sulfuric AcidCatalyst0.1 eq
Ethyl AcetateExtraction SolventAs needed
Saturated Sodium BicarbonateNeutralizationAs needed
BrineWashingAs needed
Anhydrous Sodium SulfateDrying AgentAs needed
PART 2: Construction of the Spirocyclic Core and Acetic Acid Side Chain

This pivotal stage of the synthesis can be approached via two primary, reliable routes: the Simmons-Smith cyclopropanation of a pre-formed exocyclic methylene intermediate, or a more direct olefination of the keto-ester. For efficiency, the Horner-Wadsworth-Emmons reaction is presented here as the preferred method, directly installing the desired acetic acid ester moiety.

Objective: To convert the ketone functionality of ethyl 2-(4-oxocyclohexyl)acetate into an ethylideneacetate group using the Horner-Wadsworth-Emmons reaction.

Causality of Experimental Choices: The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of E-alkenes from stabilized ylides.[4][5] The phosphonate carbanion generated from triethyl phosphonoacetate is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and cleaner reactions.[4] Sodium hydride is a strong base suitable for the deprotonation of the phosphonate to generate the reactive carbanion. Anhydrous tetrahydrofuran (THF) is used as the solvent to ensure a moisture-free environment, which is critical for the stability of the strong base and the generated carbanion.

Protocol 2: Synthesis of Ethyl 2-(spiro[2.5]octan-8-ylidene)acetate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate ylide back to 0 °C and add a solution of ethyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reagent Purpose Typical Quantity
Ethyl 2-(4-oxocyclohexyl)acetateSubstrate1 eq
Sodium Hydride (60%)Base1.2 eq
Triethyl PhosphonoacetateYlide Precursor1.1 eq
Anhydrous TetrahydrofuranSolventAs needed
Saturated Ammonium ChlorideQuenching AgentAs needed
Ethyl AcetateExtraction SolventAs needed
BrineWashingAs needed
Anhydrous Sodium SulfateDrying AgentAs needed
PART 3: Saturation of the Exocyclic Double Bond

Objective: To reduce the exocyclic double bond of ethyl 2-(spiro[2.5]octan-8-ylidene)acetate to a single bond.

Causality of Experimental Choices: Catalytic hydrogenation is a highly effective and clean method for the reduction of carbon-carbon double bonds.[6] Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation. Ethanol is a suitable solvent for this reaction. The reaction is typically carried out under a positive pressure of hydrogen gas.

Protocol 3: Synthesis of Ethyl 2-(spiro[2.5]octan-8-yl)acetate

  • In a hydrogenation vessel, dissolve ethyl 2-(spiro[2.5]octan-8-ylidene)acetate (1 equivalent) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(spiro[2.5]octan-8-yl)acetate, which is often pure enough for the next step.

Reagent Purpose Typical Quantity
Ethyl 2-(spiro[2.5]octan-8-ylidene)acetateSubstrate1 eq
10% Palladium on CarbonCatalyst5-10 wt%
EthanolSolventAs needed
Hydrogen GasReducing Agent1-4 atm
Celite®Filter AidAs needed
PART 4: Deprotection to the Final Product

Objective: To hydrolyze the ethyl ester of ethyl 2-(spiro[2.5]octan-8-yl)acetate to the corresponding carboxylic acid.

Causality of Experimental Choices: Saponification, or base-catalyzed hydrolysis, is a standard method for the deprotection of ethyl esters.[7] Sodium hydroxide is a common and effective base for this transformation. A mixture of water and a co-solvent like ethanol or THF is often used to ensure the solubility of both the ester and the hydroxide salt. Acidification with a strong acid like hydrochloric acid is necessary in the workup to protonate the carboxylate salt and isolate the final carboxylic acid product.

Protocol 4: Synthesis of 2-Spiro[2.5]octan-8-ylacetic Acid

  • Dissolve ethyl 2-(spiro[2.5]octan-8-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Spiro[2.5]octan-8-ylacetic acid. The product can be further purified by recrystallization if necessary.

Reagent Purpose Typical Quantity
Ethyl 2-(spiro[2.5]octan-8-yl)acetateSubstrate1 eq
Sodium HydroxideBase2-3 eq
Ethanol/WaterSolventAs needed
Concentrated Hydrochloric AcidAcidificationAs needed
Ethyl AcetateExtraction SolventAs needed
BrineWashingAs needed
Anhydrous Sodium SulfateDrying AgentAs needed

Conclusion

The synthetic route detailed in this application note provides a clear and reliable pathway for the preparation of 2-Spiro[2.5]octan-8-ylacetic acid. By employing well-established and robust chemical transformations, this protocol is amenable to scale-up and can be adapted for the synthesis of various analogues. The strategic use of a protecting group, followed by an efficient olefination and reduction sequence, ensures high yields and purity of the final product. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel spirocyclic compounds as potential therapeutic agents.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Dandá, R., et al. (2011). Spirocycles in Medicinal Chemistry. Current Drug Targets, 12(11), 1530-1561.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Smith, R. D., & Simmons, H. E. (1973). Norcarane. Organic Syntheses, 52, 72.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Masamune, S., & Roush, W. R. (Eds.). (1991). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphor-organische Verbindungen, XIII. Darstellung von Olefinen mit Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Protecting group. (2024, February 10). In Wikipedia. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. [Link]

  • Catalytic hydrogenation. (2023, November 28). In Wikipedia. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Wittig reaction and its variants to organic synthesis. Tetrahedron, 58(48), 9633-9695.

Sources

Method

Crystallization methods for spiro[2.5]octane acetic acid compounds

Executive Summary Spiro[2.5]octane-1-acetic acid and its derivatives are critical bioisosteres in modern drug discovery, offering unique conformational rigidity that enhances metabolic stability and target selectivity (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.5]octane-1-acetic acid and its derivatives are critical bioisosteres in modern drug discovery, offering unique conformational rigidity that enhances metabolic stability and target selectivity (e.g., in Cathepsin K inhibitors).[1][2] However, the physicochemical dichotomy of the molecule—comprising a highly lipophilic spiro-hydrocarbon tail and a polar carboxylic acid head—presents distinct crystallization challenges.[2]

This Application Note provides a definitive guide to purifying these compounds. Unlike standard aliphatics, spiro[2.5]octane derivatives require precise control over supersaturation to prevent oiling out (liquid-liquid phase separation).[1][2][3] We detail three validated protocols: Reactive Crystallization (pH Swing) for crude isolation, Binary Solvent Recrystallization for polishing, and Diastereomeric Salt Resolution for enantiomeric enrichment.[1][3]

Physicochemical Profile & Solubility Mapping

Understanding the molecular behavior is the prerequisite for successful crystallization.[1][3]

  • Structural Rigidity: The spiro-fusion at C1 locks the cyclopropane and cyclohexane rings orthogonal to each other.[1][2][3] This reduces the entropic penalty of crystallization but increases the lattice energy barrier.[3]

  • Dimerization: In non-polar solvents, the carboxylic acid moieties form strong hydrogen-bonded dimers.[1][2][3] This is advantageous for crystal packing but can lead to high solubility in moderately polar solvents (e.g., THF, DCM), making yield recovery difficult.[3]

  • Lipophilicity: The C8 hydrocarbon skeleton dominates the solubility profile, making the compound sparingly soluble in water but highly soluble in hexanes/heptanes unless the acid group is ionized.[1][3]

Table 1: Typical Solubility Profile (Spiro[2.5]octane-1-acetic acid)

Solvent SystemSolubility BehaviorUsage in Protocol
Water (Neutral/Acidic) Insoluble (< 0.1 mg/mL)Anti-solvent
Water (Basic, pH > 10) Highly Soluble (as Carboxylate)Initial Phase for Reactive Crys.[1][2][3]
Methanol / Ethanol Highly SolubleSolvent (Good)
Ethyl Acetate (EtOAc) Soluble (Temp.[1][2][3] dependent)Solvent (Good)
Heptane / Hexane Sparingly SolubleAnti-solvent (Poor)
Dichloromethane (DCM) Very SolubleAvoid (Yield loss high)

Protocol A: Reactive Crystallization (pH Swing)

Best for: Isolating crude material from saponification reactions.[1][2][3]

This method utilizes the pH-dependent solubility switch.[2][3] The key is controlling the acidification rate to favor nucleation over oiling out.[3]

Mechanism:


[1][2]
Step-by-Step Protocol
  • Dissolution: Suspend the crude spiro-acid (or ester precursor hydrolysate) in 10 volumes of water.

  • Salt Formation: Add 1.05 equivalents of 1M NaOH.[1][3] Stir until a clear homogeneous solution is obtained (pH > 11). Filter to remove non-acidic impurities.[1][3]

  • Controlled Acidification (The Critical Step):

    • Cool the solution to 5–10°C .

    • Slowly add 1M HCl via an addition funnel or syringe pump.[1][3]

    • Stop Point: When the solution becomes slightly turbid (metastable zone), PAUSE addition. Stir for 30 minutes to allow seed crystals to mature.

    • Note: If oil droplets appear instead of solids, add a seed crystal of pure acid immediately.[3]

  • Completion: Continue adding HCl until pH reaches 2.0–2.5.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     vol) to remove salts.[1][2][3]
    
  • Drying: Vacuum dry at 40°C. High heat (>60°C) may cause sublimation or ring strain-induced degradation in some spiro-derivatives.[1][2][3]

Protocol B: Binary Solvent Recrystallization

Best for: Polishing (increasing purity from 95% to >99%).[1][2][3]

A single solvent is rarely effective due to the steep solubility curve.[1][3] A solvent/anti-solvent system (EtOAc/Heptane) is recommended.[1][2][3]

Step-by-Step Protocol
  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3–5 mL per gram of solid).[1][2][3]

  • Reflux: Heat to mild reflux (approx. 75°C) until fully dissolved. If particulates remain, hot filter.[1][3]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add n-Heptane dropwise.[1][2][3]

    • Stop immediately when a persistent cloudiness is observed.[1][3]

  • Re-dissolution: Add a few drops of EtOAc to clarify the solution (return to single phase).

  • Cooling Ramp:

    • Remove heat source.[1][3] Allow to cool to room temperature (RT) slowly over 2 hours (stirring at 200 RPM).

    • Critical: Rapid cooling will trap solvent in the lattice or form amorphous solids.[1][3]

  • Final Chill: Cool to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Filtration: Collect crystals. Wash with a cold 1:3 EtOAc:Heptane mixture.[3]

Protocol C: Chiral Resolution via Diastereomeric Salts

Best for: Separating enantiomers of spiro[2.5]octane-1-acetic acid.[1][2]

Since the spiro-center induces chirality, resolution is often required.[1][2][3] Chiral amines are the standard resolving agents.[1][3]

Workflow Diagram

ChiralResolution Figure 1: Chiral Resolution Workflow for Spiro-Acids Start Racemic Spiro-Acid Mix Dissolve in Isopropanol (IPA) (0.1 M Concentration) Start->Mix AddAgent Add 0.55 eq. (R)-1-Phenylethylamine (Resolving Agent) Mix->AddAgent Heat Heat to Reflux (80°C) Clear Solution AddAgent->Heat Cool Controlled Cooling (0.5°C/min to 20°C) Heat->Cool Decision Precipitate Formed? Cool->Decision Yes Filter Solid (Diastereomeric Salt) Decision->Yes Solids No Evaporate 20% Solvent or Add Hexane Decision->No No Solids Recrys Recrystallize Salt (EtOH/Water) Yes->Recrys No->Cool FreeAcid Acidify (1M HCl) & Extract (EtOAc) Recrys->FreeAcid Final Pure Enantiomer (>98% ee) FreeAcid->Final

Protocol Details
  • Screening: Test (R)-1-phenylethylamine and (S)-1-phenylethylamine. Usually, one amine forms a crystalline salt with the desired enantiomer, while the other remains in the mother liquor.[3]

  • Stoichiometry: Use 0.5 to 0.6 equivalents of the amine.[1][3] This "Half-Quantity Method" forces the less soluble diastereomer to precipitate first.[2][3]

  • Solvent: Isopropanol (IPA) is preferred over Ethanol as it reduces the solubility of the salt, improving yield.[1][3]

  • Liberation: Once the salt is purified (verified by melting point constant), suspend in water, acidify to pH 2 with HCl, and extract the free chiral acid into Ethyl Acetate.

Troubleshooting & Polymorph Control

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Impurities lowering melting point.[1][2][3]1. Slow down anti-solvent addition.2.[3] Seed the solution at the cloud point.3.[3] Increase temperature of addition.
Gel Formation Hydrogen bond networking in non-polar solvents.[1][3]Add a small amount of MeOH (1-2%) to disrupt H-bond networks, then recrystallize.[1][2]
Low Yield Product too soluble in mother liquor.[1][3]Cool to -10°C; Use a higher ratio of Anti-solvent (Heptane).[1][2][3]
Polymorphism Kinetic vs. Thermodynamic forms.[1][3]DSC Analysis: If multiple endotherms appear, slurry the solid in the solvent at 40°C for 24h to convert to the stable thermodynamic form.

References

  • Wuitschik, G., et al. (2010).[1][3] Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4][5] (Discusses the structural properties and lipophilicity of spiro[2.5]octane systems).

    • Source:[2][3]

  • F. Hoffmann-La Roche AG. (2014).[2][3] Process for preparing spiro[2.5]octane-5,7-dione.[1][2][3][6] (Patent detailing the synthesis and isolation of spiro-octane intermediates via crystallization).[1][2]

    • Source:[1][2][3]

  • Zhejiang Jiuzhou Pharmaceutical Co. (2013).[3] Synthesis method of spiro[2.5]octane-5-carboxylic acid. (Describes hydrolysis and acidification protocols).

    • Source:[1][2][3]

  • Tung, H.H., et al. (2009).[1][3] Crystallization of Organic Compounds: An Industrial Perspective. (Authoritative text on pH swing and reactive crystallization).

    • Source:[2][3]

Sources

Application

Precision Functionalization of the Spiro[2.5]octane Scaffold at the C8 Distal Vector

Application Note: AN-SP25-C8-v2.1 Executive Summary & Strategic Analysis In the landscape of Fragment-Based Drug Discovery (FBDD), the spiro[2.5]octane scaffold represents a high-value bioisostere for the gem-dimethyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP25-C8-v2.1

Executive Summary & Strategic Analysis

In the landscape of Fragment-Based Drug Discovery (FBDD), the spiro[2.5]octane scaffold represents a high-value bioisostere for the gem-dimethyl group and the cyclohexyl ring. Unlike its carbocyclic parent, the spiro[2.5]octane system imposes unique conformational constraints that can lock pharmacophores into bioactive orientations while improving metabolic stability by blocking oxidative hotspots.

This guide focuses exclusively on C8 functionalization —the position distal (para) to the spiro junction. Functionalization at C8 is geometrically distinct from C4/C5 substitution; it provides a linear exit vector relative to the spiro center, making it an ideal geometry for linker attachment in PROTACs or for extending into deep binding pockets without inducing significant steric clash near the core.

The "Distal Vector" Advantage
  • Geometry: C8 substitution maintains a

    
     plane of symmetry (in the absence of other chiral centers), simplifying NMR analysis and reducing stereochemical complexity compared to C4/C5 analogs.
    
  • Metabolic Blocking: The spiro-cyclopropane ring at C1 sterically protects the adjacent C2/C3 positions, while C8 functionalization modulates the lipophilicity and electronics of the distal end.

Synthetic Architecture

The functionalization of C8 relies on the construction of the pivotal intermediate: spiro[2.5]octan-8-one . Direct functionalization of the saturated spiro[2.5]octane hydrocarbon is non-selective. Therefore, the strategy necessitates a de novo ring construction approach starting from 1,4-cyclohexanedione derivatives.

Workflow Visualization

The following diagram outlines the critical path from commercial starting materials to the C8-functionalized library.

SpiroSynthesis Start 1,4-Cyclohexanedione Monoethylene Acetal Step1 Wittig Olefination (Methylenecyclohexane acetal) Start->Step1 Ph3P=CH2, THF, 0°C Step2 Simmons-Smith Cyclopropanation Step1->Step2 Et2Zn, CH2I2, DCM (Furukawa Mod.) Step3 Acetal Hydrolysis (Deprotection) Step2->Step3 HCl (aq), THF KeyInt INTERMEDIATE: Spiro[2.5]octan-8-one Step3->KeyInt Yield: ~65-75% ProdA C8-Amine (Reductive Amination) KeyInt->ProdA R-NH2, NaBH(OAc)3 ProdB C8-Carboxylic Acid (TosMIC / Hydrolysis) KeyInt->ProdB 1. TosMIC, tBuOK 2. Hydrolysis ProdC C8-Alcohol (Hydride Reduction) KeyInt->ProdC NaBH4, MeOH

Figure 1: Synthetic workflow for accessing C8-functionalized spiro[2.5]octane derivatives. The ketone intermediate serves as the divergent point for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Spiro[2.5]octan-8-one)

This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, which is safer and more reproducible than the traditional Zn-Cu couple method.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Start Material)

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    ) or n-BuLi
    
  • Diethylzinc (

    
    , 1.0 M in hexanes) [HAZARD: Pyrophoric] 
    
  • Diiodomethane (

    
    )
    

Step 1: Wittig Olefination

  • Suspend

    
     (1.2 equiv) in anhydrous THF under 
    
    
    
    .
  • Add

    
     (1.2 equiv) at 0°C. Stir for 30 min (solution turns bright yellow).
    
  • Add 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via silica flash chromatography (Hex/EtOAc 9:1) to yield 8-methylene-1,4-dioxaspiro[4.5]decane .

Step 2: Simmons-Smith Cyclopropanation (Critical Step) Rationale: The acetal protecting group is stable to organozincs but labile to strong acids; the Furukawa reagent is compatible.

  • Dissolve the alkene from Step 1 (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C.

  • Add

    
     (1.0 M, 2.5 equiv) dropwise. Caution: Highly Exothermic. 
    
  • Add

    
     (2.5 equiv) dropwise over 20 minutes. A white precipitate may form.
    
  • Allow to warm to RT and stir for 12–16 hours.

  • Quench (CRITICAL): Cool to 0°C. Add saturated

    
    very slowly dropwise. Violent gas evolution (
    
    
    
    ) will occur.
  • Extract with DCM.[1] Wash organic layer with

    
     (to remove iodine) and brine.
    
  • Concentrate to yield the spiro-acetal.

Step 3: Deprotection

  • Dissolve spiro-acetal in THF/2N HCl (1:1). Stir at RT for 2 hours.

  • Neutralize with

    
    , extract with DCM.
    
  • Result: Spiro[2.5]octan-8-one . (Colorless oil/low-melting solid).

Protocol B: C8-Amination (Reductive Amination)

The 8-amine is the most common "handle" for medicinal chemistry.

Reagents:

  • Spiro[2.5]octan-8-one

  • Primary/Secondary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve spiro[2.5]octan-8-one (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M).

  • Add AcOH (1.5 equiv) to catalyze imine formation. Stir 30 min at RT.

  • Add

    
     (1.5 equiv) in one portion.
    
  • Stir at RT for 16 hours.

  • Validation: Monitor by LCMS. The spiro ring is UV-inactive; rely on the UV activity of the R-group or use ELSD/CAD detection.

  • Workup: Quench with sat.

    
    . Extract with DCM.[1]
    
  • Purification: The basic amine allows for "catch-and-release" purification using SCX-2 columns or standard silica chromatography (DCM/MeOH/NH3).

Stereochemical & Conformational Considerations

While spiro[2.5]octan-8-one is achiral, reduction to the alcohol or amine creates cis and trans isomers relative to the spiro-cyclopropane ring.

  • Conformational Locking: The cyclohexane ring exists in a chair conformation. The spiro-cyclopropane moiety prefers to be "equatorial-like" to minimize 1,3-diaxial interactions, though the strain of the spiro fusion complicates this.

  • Nucleophilic Attack: Hydride reagents (e.g.,

    
    ) typically attack the ketone from the less hindered face.
    
    • Small nucleophiles tend to attack axially, yielding the equatorial alcohol (thermodynamic product).

    • Bulky nucleophiles (e.g., L-Selectride) attack chemically, yielding the axial alcohol (kinetic product).

Data Table: Expected Yields & Selectivity

Reaction TypeReagentProduct (Major)Typical YieldNotes
Cyclopropanation

Spiro-acetal85-92%Requires rigorous anhydrous conditions.
Deprotection

Spiro-ketone95%Quantitative conversion usually observed.
Reductive Amination

8-Amino-spiro (mix)70-85%Cis/Trans ratio depends on amine bulk.
Reduction

8-Hydroxy (Equatorial)>90%Thermodynamic product favored.
Reduction L-Selectride8-Hydroxy (Axial)80-85%Kinetic control; useful for stereochemical probes.

Troubleshooting & Quality Control

Critical Process Parameters (CPPs)
  • Zinc Reagent Quality: The Simmons-Smith reaction fails if the

    
     is partially hydrolyzed. Use fresh bottles or titrate before use.
    
  • Quench Safety: The cyclopropanation quench is the most hazardous step. Never add water directly to the reaction mixture without dilution and cooling.

  • Detection: Intermediates (ketone, acetal) have poor UV absorbance .

    • TLC Stain: Use Anisaldehyde or Potassium Permanganate (

      
      ) stains.
      
    • LCMS: Use chemical ionization (CI) or ELSD if available.

Orthogonal Validation
  • NMR Signature:

    • The cyclopropane protons appear as high-field multiplets between 0.2 – 0.8 ppm .

    • The disappearance of the alkene signal (5.6 ppm) from the Wittig product confirms cyclopropanation.

    • 
       NMR: The spiro quaternary carbon usually appears around 20-30 ppm , distinct from the carbonyl (~210 ppm).
      

References

  • IUPAC Nomenclature & Structure: National Institute of Standards and Technology (NIST). Spiro[2.5]octane. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Simmons-Smith Methodology: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3] Organic Reactions.[1][4][5][6][7] (General reference for Furukawa modification).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Spirocycle Applications: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[3] Expert Opinion on Drug Discovery, 11(9), 831-840.

  • Physical Properties: PubChem. Spiro[2.5]octane. National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Spiro[2.5]octan-8-ylacetic acid synthesis

Technical Support Center: 2-Spiro[2.5]octan-8-ylacetic Acid Synthesis Executive Summary: The Yield Challenge The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid presents a unique duality of challenges: the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Spiro[2.5]octan-8-ylacetic Acid Synthesis

Executive Summary: The Yield Challenge

The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid presents a unique duality of challenges: the construction of the strained spiro[2.5]octane core and the precise introduction of the acetic acid side chain.

In my experience as an Application Scientist, low yields (<40%) are rarely due to the molecule's inherent instability, but rather a failure in two critical control points:

  • The "Dead" Carbenoid: Inefficient zinc activation during the Simmons-Smith cyclopropanation.

  • Wolff Rearrangement Stalling: Poor catalytic turnover during the Arndt-Eistert homologation (if used) or incomplete hydrolysis in Wittig routes.

This guide moves beyond standard textbook procedures to address the process chemistry variables that drive yield from mediocre to robust (>75%).

Phase 1: The Spiro-Core Construction (Simmons-Smith Optimization)

The formation of the spiro[2.5]octane system is typically achieved by cyclopropanating a methylene-cyclohexane precursor. This is the most common failure point.

The Problem: The "Induction Period" Trap

Many researchers mix Diiodomethane (


), Zinc-Copper (Zn-Cu), and the alkene, then heat it. This often leads to a sudden exotherm followed by reaction stalling. The cause is the formation of the active carbenoid species (

), which requires an initiation period.
Optimized Protocol: The Furukawa Modification

Instead of the traditional Zn-Cu couple (which is notoriously inconsistent), I recommend the Furukawa modification using Diethylzinc (


). It provides a homogeneous, controllable carbenoid source.

Step-by-Step Optimization:

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Causality
Reagent Zn-Cu Couple +


(1.0M in hexanes) +


eliminates surface-area dependency of solid Zn, ensuring stoichiometric carbenoid formation [1].
Solvent Diethyl Ether (

)
Dichloromethane (DCM) or DCE Halogenated solvents stabilize the electrophilic zinc carbenoid intermediate better than ethers, which can over-coordinate [2].
Temperature Reflux (

)

Starting cold prevents the rapid decomposition of the carbenoid (

), favoring the cyclopropanation pathway.
Stoichiometry 1.5 equiv.2.5 - 3.0 equiv. The carbenoid is unstable; excess reagent compensates for background decomposition.

Critical Safety Note: Diethylzinc is pyrophoric. All transfers must be done under positive Nitrogen/Argon pressure.

Phase 2: Side Chain Homologation (The "8-ylacetic" Tail)

Once the spiro-core is formed (usually as a carboxylic acid or ketone at the 8-position), extending the carbon chain to the acetic acid moiety is required.

Recommended Route: Arndt-Eistert Homologation

While Wittig reactions are common, the Arndt-Eistert synthesis is superior for preserving the spiro-ring integrity because it avoids the harsh basic conditions of ylide formation that can sometimes ring-open strained cyclopropanes.

The Workflow:

  • Activation: Convert Spiro-acid

    
     Acid Chloride (
    
    
    
    ).
  • Diazotization: Acid Chloride +

    
     (Safer than Diazomethane) 
    
    
    
    
    
    -Diazoketone.
  • Wolff Rearrangement:

    
    -Diazoketone + 
    
    
    
    catalyst +
    
    
    
    
    Target Acetic Acid .

Visualizing the Pathway

The following diagram illustrates the optimized critical path, highlighting the decision nodes where yield is typically lost.

SynthesisPath Start Methylene-cyclohexane Precursor Step1 Simmons-Smith (Et2Zn / CH2I2 / DCM) Start->Step1 Cyclopropanation Inter1 Spiro[2.5]octane Core Formed Step1->Inter1 Yield > 85% Fail1 Low Yield? Check Moisture/O2 Step1->Fail1 Step2 Acid Chloride Formation Inter1->Step2 Activation Step3 Wolff Rearrangement (AgBz / H2O / Ultrasound) Step2->Step3 Homologation Final 2-Spiro[2.5]octan-8-ylacetic acid (Target) Step3->Final Hydrolysis Fail2 Stalled? Check Ag Catalyst Step3->Fail2

Caption: Optimized synthetic workflow for 2-Spiro[2.5]octan-8-ylacetic acid, identifying critical failure points (Red) in the cyclopropanation and homologation stages.

Troubleshooting & FAQs

Category 1: Cyclopropanation Issues (Simmons-Smith)[1][2][3]

Q: My reaction mixture turned grey/white and the conversion stalled at 50%. Why? A: This indicates the decomposition of the zinc carbenoid into Zinc Iodide (


) and ethylene polymer.
  • Fix: You likely added the reagents too fast or at too high a temperature. The formation of the carbenoid is exothermic. Add

    
     dropwise at 
    
    
    
    , stir for 20 mins, then add
    
    
    dropwise. Only warm to RT after 1 hour.

Q: Can I use the cheaper Zn-Cu couple instead of Diethylzinc? A: Yes, but you must activate it freshly.

  • Protocol: Wash Zinc dust with 5% HCl, then water, then acetone, then ether. Dry under high vacuum. Reflux with CuCl in ether for 30 mins before adding the alkene [3]. Note: Yields are typically 15-20% lower than the Et2Zn method.

Category 2: Homologation & Purification

Q: During the Arndt-Eistert step, I see the diazoketone but the rearrangement to the acid fails. A: The Silver catalyst (


 or Silver Benzoate) is likely poisoned or aggregating.
  • Fix: Use Ultrasound during the Wolff rearrangement step.[1] Sonication prevents the aggregation of the silver catalyst, significantly accelerating the reaction and improving yield [4]. Alternatively, use a homogeneous catalyst like

    
     in Triethylamine.
    

Q: How do I purify the final acid without column chromatography? A: Spiro-acids often crystallize well.

  • Protocol: Dissolve the crude oil in hot Cyclohexane/Ethyl Acetate (9:1). Cool slowly to

    
    . If it oils out, re-dissolve and seed with a tiny crystal of the product (if available) or scratch the glass. The spiro-core makes the lattice rigid, favoring crystallization over oiling.
    

References

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3][4] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][4] Organic Reactions, 58, 1-415. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Müller, A., Vogt, C., & Sewald, N. (1998).[1] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[1] Synthesis, 1998(6), 837-841. Link

Sources

Optimization

Minimizing side reactions during spiro[2.5]octane-8-acetic acid synthesis

Welcome to the technical support center for the synthesis of spiro[2.5]octane-8-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this mult...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[2.5]octane-8-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a focus on minimizing side reactions and optimizing product yield and purity. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Synthetic Challenge

Spiro[2.5]octane-8-acetic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis, while conceptually straightforward, presents several challenges where side reactions can significantly impact the efficiency of the process. This guide provides a systematic approach to a common synthetic route, highlighting critical parameters and offering solutions to frequently encountered problems.

Overall Synthetic Workflow

The synthesis of spiro[2.5]octane-8-acetic acid can be efficiently achieved in three key steps starting from cyclohexanone. The overall workflow is depicted below.

Synthetic Workflow A Cyclohexanone B Ethyl cyclohexylideneacetate A->B Step 1: Horner-Wadsworth-Emmons Reaction C Ethyl spiro[2.5]octane-8-acetate B->C Step 2: Simmons-Smith Cyclopropanation D Spiro[2.5]octane-8-acetic acid C->D Step 3: Ester Hydrolysis

Caption: Overall synthetic route to spiro[2.5]octane-8-acetic acid.

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the olefination of cyclohexanone with triethyl phosphonoacetate to form the α,β-unsaturated ester, ethyl cyclohexylideneacetate.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield of the desired ethyl cyclohexylideneacetate. What could be the cause?

A1: Incomplete deprotonation of the phosphonate ester is a common issue. The strength and quality of the base are critical. Sodium hydride (NaH) is commonly used and its reactivity can be diminished by prolonged or improper storage. Ensure you are using fresh, high-quality NaH from a newly opened container. Additionally, the reaction is sensitive to moisture; ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I identify and minimize it?

A2: A common side reaction is the formation of the endocyclic β,γ-unsaturated isomer, ethyl cyclohex-1-ene-1-acetate.[1][2] This occurs if the reaction conditions, particularly an excess of a strong base, promote isomerization of the desired exocyclic double bond.

Troubleshooting Guide: Minimizing Isomer Formation

ParameterRecommendationRationale
Stoichiometry Use a slight excess (5-10%) of the phosphonate ester relative to the base.[2]This ensures that the base is fully consumed in the deprotonation of the phosphonate, minimizing its availability to catalyze the isomerization of the product.
Reaction Temperature Maintain the reaction temperature below 40-50°C during the addition of the phosphonate and ketone.[1]Higher temperatures can favor the thermodynamically more stable endocyclic isomer.
Work-up Quench the reaction by carefully adding it to a cold, dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base promptly.This prevents base-catalyzed isomerization during the work-up procedure.
Experimental Protocol: Synthesis of Ethyl cyclohexylideneacetate
  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add triethyl phosphonoacetate (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0°C and add cyclohexanone (1.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a beaker of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl cyclohexylideneacetate.

Step 2: Simmons-Smith Cyclopropanation

This crucial step involves the conversion of the α,β-unsaturated ester to the corresponding spirocyclic cyclopropane using a zinc carbenoid, typically generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).

Frequently Asked Questions (FAQs)

Q1: The cyclopropanation reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely reasons?

A1: The Simmons-Smith reaction can be sensitive to the quality of the reagents and the activation of the zinc.[3][4][5]

  • Reagent Quality: Diethylzinc is pyrophoric and diiodomethane is light-sensitive. Ensure both reagents are of high quality and handled under an inert atmosphere.

  • Zinc Carbenoid Formation: The formation of the active zinc carbenoid (EtZnCH₂I) can be sluggish. Using a pre-formed reagent or ensuring efficient mixing and appropriate reaction time is crucial.

  • Substrate Reactivity: α,β-Unsaturated esters are electron-deficient alkenes, which can be less reactive in traditional Simmons-Smith reactions.[6] Using a more reactive variant of the reagent, such as the Furukawa modification (Et₂Zn and CH₂I₂), is recommended.[6]

Q2: I am observing the formation of a byproduct resulting from the addition of an ethyl group to my substrate. How can I prevent this?

A2: This is a known side reaction, particularly when using diethylzinc.[7] The ethyl group from the diethylzinc can act as a nucleophile, especially if the formation of the zinc carbenoid is not efficient or if the substrate has a particularly electrophilic site.

Troubleshooting Guide: Minimizing Side Reactions in Cyclopropanation

ParameterRecommendationRationale
Reagent Addition Add the diiodomethane to the diethylzinc solution at a low temperature (0°C) before adding the alkene substrate.This allows for the pre-formation of the active zinc carbenoid, minimizing the concentration of free diethylzinc available for side reactions.
Temperature Control Maintain a low reaction temperature (0°C to room temperature) throughout the reaction.Higher temperatures can increase the rate of side reactions, including ethyl addition.
Solvent Choice Use non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]Ethereal solvents can sometimes coordinate with the zinc species and affect reactivity.
Stoichiometry Use a moderate excess of the Simmons-Smith reagent (1.5-2.0 equivalents).A large excess of diethylzinc can increase the likelihood of ethyl addition.
Experimental Protocol: Synthesis of Ethyl spiro[2.5]octane-8-acetate
  • Under an inert atmosphere, dissolve ethyl cyclohexylideneacetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C.

  • In a separate flask under an inert atmosphere, add diethylzinc (1.0 M solution in hexanes, 2.0 eq) to anhydrous DCM and cool to 0°C.

  • To the diethylzinc solution, add diiodomethane (2.0 eq) dropwise, keeping the temperature below 5°C. A white precipitate may form.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the solution of ethyl cyclohexylideneacetate to the pre-formed Simmons-Smith reagent at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by an acidic workup.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis is incomplete, and I have a mixture of the ester and the carboxylic acid. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or amount of base.

  • Reaction Time and Temperature: Ensure the reaction is heated (e.g., reflux) for a sufficient period. Monitoring the reaction by TLC is recommended to confirm the disappearance of the starting ester.

  • Stoichiometry of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents) to ensure complete saponification.

Q2: I am having difficulty isolating the final product during the acidic workup. What are the best practices?

A2: The carboxylic acid product may have some solubility in water.

  • Acidification: Ensure the aqueous layer is acidified to a low pH (pH 1-2) with a strong acid (e.g., concentrated HCl) to fully protonate the carboxylate salt.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or a mixture of diethyl ether and dichloromethane. Perform multiple extractions to maximize the recovery of the product.

  • Emulsions: If emulsions form during extraction, adding brine can help to break them.

Experimental Protocol: Synthesis of Spiro[2.5]octane-8-acetic acid
  • Dissolve ethyl spiro[2.5]octane-8-acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield spiro[2.5]octane-8-acetic acid. The product can be further purified by recrystallization if necessary.

Visualization of Key Reaction Mechanisms

Horner_Wadsworth_Emmons cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Ylide (EtO)₂P(O)CH⁻CO₂Et Na⁺ Phosphonate->Ylide Base NaH Base->Ylide Cyclohexanone C₆H₁₀O Betaine Intermediate Cyclohexanone->Betaine Ylide_c (EtO)₂P(O)CH⁻CO₂Et Na⁺ Ylide_c->Betaine Product Ethyl cyclohexylideneacetate Byproduct (EtO)₂P(O)O⁻ Na⁺ Betaine_c Intermediate Betaine_c->Product Betaine_c->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Simmons_Smith cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Reagents Et₂Zn + CH₂I₂ Carbenoid EtZnCH₂I + EtI Reagents->Carbenoid Alkene Ethyl cyclohexylideneacetate TransitionState [Butterfly Transition State] Alkene->TransitionState Product Ethyl spiro[2.5]octane-8-acetate TransitionState->Product Carbenoid_c EtZnCH₂I Carbenoid_c->TransitionState

Caption: Mechanism of the Simmons-Smith cyclopropanation.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Simmons-Smith Reaction - NROChemistry. [Link]

  • A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC. [Link]

  • Simmons-Smith Reaction - YouTube. [Link] (Note: A representative, non-broken link should be used here if available from the grounding tool).

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Δ 1 -α-Cyclohexaneacetic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. [Link]

  • Studies on the Simmons-Smith Reaction - Kyoto University Research Information Repository. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Simmons Smith troubleshooting : r/Chempros - Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Spiro[2.5]octan-8-ylacetic Acid

[1] Introduction: The Spiro[2.5]octane Challenge Welcome. If you are accessing this guide, you are likely dealing with the unique purification challenges presented by 2-Spiro[2.5]octan-8-ylacetic acid .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Spiro[2.5]octane Challenge

Welcome. If you are accessing this guide, you are likely dealing with the unique purification challenges presented by 2-Spiro[2.5]octan-8-ylacetic acid .

This molecule is not a standard aliphatic acid. It contains a spiro[2.5]octane core —a cyclohexane ring fused to a cyclopropane ring. This scaffold introduces two critical purification hurdles:

  • Geometric Isomerism: The substituent at position 8 (relative to the spiro-C3 center) creates cis and trans diastereomers which often co-elute on standard silica.[1]

  • Ring Strain Sensitivity: The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol), making it susceptible to acid-catalyzed ring opening during standard workups.[1]

This guide moves beyond basic protocols to provide a self-validating, orthogonal purification strategy.

Module 1: Diagnostic & Triage

Q: My sample purity is stuck at ~85% despite repeated recrystallization. What is happening?

A: You are likely co-crystallizing a diastereomer. Unlike simple impurities, diastereomers (cis/trans isomers) often share similar solubility profiles and can form solid solutions or eutectic mixtures. Standard recrystallization often fails here.

Diagnostic Protocol:

  • Run a qNMR (Quantitative NMR): Focus on the chemical shift of the protons adjacent to the carboxylic acid side chain. The cis and trans isomers typically show distinct splitting patterns due to the anisotropic effect of the spiro-ring.

  • UPLC-MS Analysis: Use a C18 column with a shallow gradient.[1] If you see a "shoulder" on your main peak with the exact same Mass-to-Charge (m/z) ratio, it is an isomer, not a synthetic byproduct.[1]

Module 2: Chemical Workup (The "Rough Cut")

Q: How do I remove non-acidic synthetic precursors without degrading the cyclopropane ring?

A: Use a "Cold/Weak" Acid-Base Extraction.[1] Standard workups often use HCl to acidify the aqueous phase. Do not use strong mineral acids (pH < 1) with spiro[2.5]octanes , as this can trigger acid-catalyzed ring opening or rearrangement of the spiro-cyclopropane moiety.[1]

Recommended Protocol: The Buffered Phase Switch

StepReagentActionMechanism
1.[1][2] Solubilization MTBE (Methyl tert-butyl ether)Dissolve crude solid.[1]MTBE minimizes emulsion formation compared to EtOAc.
2. Extraction 10% Na₂CO₃ (aq)Extract organic layer 2x.[1]Converts acid to carboxylate salt (R-COO⁻Na⁺), moving it to water.[1] Neutral impurities stay in MTBE.
3. Wash MTBEWash aqueous layer 1x.Removes trapped non-acidic lipophilic impurities.
4. Acidification 1M Citric Acid or KHSO₄ Acidify aqueous layer to pH 4-5.[1]CRITICAL: Use weak acids. Avoid HCl/H₂SO₄. Target pH just below the pKa (~4.8) to regenerate the free acid without stressing the ring.
5. Isolation DCM (Dichloromethane)Extract the cloudy aqueous layer.Recovers the purified free acid.
Workflow Visualization: Safe Acid-Base Extraction

AcidBaseWorkup Start Crude Sample (Acid + Impurities) Dissolve Dissolve in MTBE Start->Dissolve BaseExt Extract with 10% Na2CO3 Dissolve->BaseExt PhaseSep Phase Separation BaseExt->PhaseSep OrgPhase Organic Phase (Discard Non-Acids) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product Salt) PhaseSep->AqPhase Bottom Layer Acidify Acidify with 1M Citric Acid (Target pH 4-5) AqPhase->Acidify Careful pH Control FinalExt Extract into DCM & Dry (Na2SO4) Acidify->FinalExt

Caption: Optimized Acid-Base extraction workflow designed to protect the acid-sensitive spiro-cyclopropane ring.

Module 3: Isomer Separation (The "Fine Cut")

Q: Acid-base extraction didn't fix the isomeric purity. What is the next step for separating diastereomers?

A: You must employ Orthogonal Chromatography or Chiral Resolution . Since the cis and trans isomers are diastereomers, they have different physical properties, but the difference is often too small for standard Flash chromatography.

Option A: Reverse Phase HPLC (The Scalable Method)

Standard silica (Normal Phase) often fails to resolve these isomers due to tailing of the carboxylic acid group.

  • Stationary Phase: C18 or Phenyl-Hexyl (The Phenyl ring interacts with the pi-cloud of the spiro-system, often improving selectivity).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 20% to 35% B over 20 minutes).

  • Why Formic Acid? It suppresses ionization of the -COOH, keeping the molecule neutral and sharpening the peak shape.

Option B: Chiral Resolution (The Crystallization Method)

If chromatography is too expensive for your scale, use a chiral amine to form diastereomeric salts.

Protocol:

  • Dissolve 2-Spiro[2.5]octan-8-ylacetic acid in hot Ethanol.

  • Add 1.0 equivalent of (S)-(-)-α-Methylbenzylamine (or Phenylethylamine).[1]

  • Cool slowly. The salt of one isomer (e.g., trans-acid/(S)-amine) will typically crystallize out, while the other remains in the mother liquor.[1]

  • Filter crystals and regenerate the free acid using the Citric Acid method from Module 2.

Decision Logic for Purification

PurificationLogic Input Impure Sample Check Impurity Type? Input->Check NonAcid Non-Acidic (Precursors) Check->NonAcid Isomer Diastereomers (Cis/Trans) Check->Isomer Action1 Acid/Base Extraction (Use Citric Acid) NonAcid->Action1 Action2 HPLC/SFC (C18 or Chiral) Isomer->Action2 < 500mg Action3 Chiral Salt Resolution Isomer->Action3 > 500mg

Caption: Decision matrix for selecting the correct purification modality based on impurity profile and scale.

Module 4: Solvent Screening for Crystallization

Q: I want to recrystallize the final product. Which solvent system works for spiro-acids?

A: Spiro[2.5]octane derivatives are lipophilic but the acid group adds polarity. You need a "push-pull" solvent system.[1]

Solvent Screening Table:

Solvent SystemRatio (v/v)SuitabilityNotes
Heptane / EtOAc 5:1 to 10:1High Best for general purification.[1] Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly.
Toluene PureMedium Good for removing highly polar impurities, but requires higher heat (risk of decarboxylation).
Acetonitrile / Water 1:1Low Risk of "oiling out" (phase separation) rather than crystallization.[1]
Isopropyl Alcohol (IPA) PureHigh Excellent for final polishing of the white solid.

Technical Tip: Always seed your solution with a tiny crystal of pure product at ~30°C to prevent super-saturation and oiling out.

References

  • Spiro[2.

    • PubChem Compound Summary for Spiro[2.5]octane-carboxylic acid derivatives. National Library of Medicine (US).[1]

    • [1]

  • Chromatographic Separation of Diastereomers

    • MDPI Separations. HPLC Separation of Diastereomers: Chiral Molecular Tools.
    • [1]

  • Recrystallization of Pharmaceutical Intermediates

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
    • [1]

  • Spirocyclic Scaffold Synthesis (Patent Literature)

    • Process for preparing spiro[2.5]octane-5,7-dione.[1] EP2880008B1. (Demonstrates stability handling of the spiro[2.5]octane core).

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Spiro[2.5]octan-8-ylacetic acid before handling.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Spiro[2.5]octane Ring Carbons

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and conformational rigidity. These structural motifs can lead to enhanced binding affinity and selectivity for biological targets. Among these, spiro[2.5]octane, with its fusion of a strained cyclopropane ring and a flexible cyclohexane ring, presents a unique stereochemical and electronic environment. A thorough understanding of its structural characteristics is crucial for its application, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

The Underlying Principles: Ring Strain and Hybridization

The 13C NMR chemical shifts of cyclic alkanes are primarily influenced by the hybridization of the carbon atoms and the steric environment. In cyclohexane, the carbon atoms are sp³ hybridized and exist in a strain-free chair conformation, leading to a chemical shift that is typical for saturated hydrocarbons. Conversely, the cyclopropane ring is highly strained due to the severe deviation of its C-C-C bond angles (60°) from the ideal sp³ bond angle (109.5°). This strain leads to a rehybridization of the carbon orbitals, increasing the p-character of the C-C bonds and the s-character of the C-H bonds. This increased s-character in the C-H bonds results in a significant upfield shift (to a lower ppm value) for the carbon atoms in cyclopropane, a phenomenon well-documented in NMR spectroscopy.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR spectrum of spiro[2.5]octane is predicted to exhibit four distinct signals for the ring carbons due to the molecule's symmetry. The chemical shifts of these carbons can be understood by comparing them to the experimental values of its parent cycloalkanes, cyclopropane and cyclohexane.

CompoundCarbon Atom(s)Experimental/Predicted ¹³C Chemical Shift (ppm)
CyclopropaneC1, C2, C3-2.7
CyclohexaneC1-C627.1[1][2]
Spiro[2.5]octaneC1, C2 (Cyclopropane ring)Predicted: ~10-15
C3 (Spiro-carbon)Predicted: ~20-25
C4, C8 (Cyclohexane ring, α to spiro-carbon)Predicted: ~30-35
C5, C7 (Cyclohexane ring, β to spiro-carbon)Predicted: ~25-30
C6 (Cyclohexane ring, γ to spiro-carbon)Predicted: ~26-28

Note: The predicted values for spiro[2.5]octane are estimations based on theoretical principles and computational studies of similar spirocyclic systems. The actual experimental values may vary.

Analysis of the Predicted Shifts:

  • Cyclopropane Carbons (C1, C2): The methylene carbons of the cyclopropane ring in spiro[2.5]octane are expected to be shifted downfield compared to cyclopropane itself. This is due to the substitution effect of the spiro-junction. The quaternary spiro-carbon (C3) acts as a substituent, and its electron-withdrawing inductive effect deshields the adjacent cyclopropyl carbons.

  • Spiro-Carbon (C3): The spiro-carbon is a unique quaternary carbon at the junction of the two rings. Its chemical shift is predicted to be in the typical range for substituted sp³ carbons, influenced by the strain of the attached cyclopropane ring and the geometry of the cyclohexane ring.

  • Cyclohexane Carbons (C4-C8): The carbons of the cyclohexane ring are also influenced by the spiro-fused cyclopropane. The carbons alpha to the spiro-junction (C4, C8) are expected to be the most deshielded of the cyclohexane carbons due to the proximity of the strained three-membered ring and the substitution effect. The chemical shifts of the beta (C5, C7) and gamma (C6) carbons are predicted to be closer to that of cyclohexane, with minor variations due to the overall geometry of the spirocyclic system.

Predicting and Interpreting 13C NMR Spectra of Spiro[2.5]octane

The following workflow outlines the logical steps for predicting and interpreting the 13C NMR spectrum of spiro[2.5]octane, a process that can be generalized to other spirocyclic systems.

Caption: Workflow for predicting and interpreting the 13C NMR spectrum of spiro[2.5]octane.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is essential for accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of spiro[2.5]octane or similar non-polar, volatile compounds.

1. Sample Preparation:

  • Purity: Ensure the sample of spiro[2.5]octane is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent: Choose a deuterated solvent in which the sample is readily soluble. For the non-polar spiro[2.5]octane, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup:

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

3. Acquisition Parameters:

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or a similar pulse program on Bruker instruments). This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for sp³ carbons (e.g., 0-80 ppm). A wider range (e.g., 0-220 ppm) can be used to ensure all possible signals are captured.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, especially for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Conclusion

The unique structural and electronic properties of spiro[2.5]octane, arising from the fusion of a strained cyclopropane ring and a flexible cyclohexane ring, are reflected in its 13C NMR chemical shifts. By comparing the predicted chemical shifts of spiro[2.5]octane with the experimental data of its constituent cycloalkanes, a deeper understanding of the influence of spiro-fusion on the electronic environment of the carbon atoms can be achieved. The provided experimental protocol offers a robust methodology for obtaining high-quality 13C NMR data, which is essential for the unambiguous structural characterization of this and other novel spirocyclic compounds, thereby aiding in their development for various applications in research and industry.

References

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Vertex AI Search. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2: ¹³C NMR Spectroscopy. [Link]

  • ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol. (n.d.). [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C... [Link]

  • Vertex AI Search. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

Sources

Validation

Technical Comparison Guide: MS/MS Fragmentation of 2-(Spiro[2.5]octan-8-yl)acetic Acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(Spiro[2.5]octan-8-yl)acetic acid . It is designed for researchers requiring structural validation of spirocyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(Spiro[2.5]octan-8-yl)acetic acid . It is designed for researchers requiring structural validation of spirocyclic intermediates in drug discovery.

Executive Summary

2-(Spiro[2.5]octan-8-yl)acetic acid represents a critical scaffold in modern medicinal chemistry, offering high


 character and defined vector orientation unlike flat aromatic systems. However, its analysis presents unique challenges due to the isomeric complexity of the spiro[2.5]octane core.

This guide details the Electrospray Ionization (ESI) fragmentation pathways, distinguishing this specific "ortho-like" isomer (8-yl) from its regioisomers (e.g., 6-yl) and non-spiro analogs. The presence of the strained cyclopropane ring fused to the cyclohexane core dictates a distinct fragmentation signature characterized by strain-release driven cleavage subsequent to decarboxylation.

Structural Context & Ionization Physics

Molecule Specifications[1]
  • Formula:

    
    
    
  • Exact Mass: 168.1150 Da

  • Precursor Ion [M-H]⁻: 167.1078 m/z (ESI Negative Mode)

  • Core Feature: The spiro[2.5]octane system consists of a cyclopropane ring fused at C3 (IUPAC numbering). The acetic acid side chain at C8 is adjacent to the spiro junction, creating a unique steric environment ("ortho-effect").

Ionization Strategy: ESI vs. EI

While Electron Impact (EI) is common for hydrocarbons, ESI in Negative Mode (-) is the gold standard for this carboxylic acid derivative due to the stability of the carboxylate anion.

FeatureESI (-) Mode (Recommended)EI (70 eV)
Primary Ion

(m/z 167)

(Weak/Absent)
Mechanism Collision Induced Dissociation (CID)Radical-directed cleavage
Key Insight Preserves spiro-ring until activatedImmediate ring opening common

Fragmentation Pathways (The Core Mechanism)

The fragmentation of 2-(Spiro[2.5]octan-8-yl)acetic acid follows a hierarchical energy release. The carboxylate group directs the initial loss, followed by the high-energy unraveling of the spiro-strain.

Primary Pathway: Decarboxylation

The most abundant transition in the MS/MS spectrum is the loss of


 (44 Da).
  • Transition:

    
     m/z
    
  • Mechanism: Charge-remote fragmentation or hydride shift facilitating the ejection of

    
    .
    
  • Result: Formation of the

    
     carbanion.
    
Secondary Pathway: Spiro-Ring Strain Release

Unlike simple cyclohexane derivatives, the m/z 123 fragment contains a strained cyclopropane ring (~27.5 kcal/mol strain energy). Under higher Collision Energy (CE > 25 eV), this ring opens.

  • Transition:

    
     m/z
    
  • Neutral Loss: Ethylene (

    
    , 28 Da).
    
  • Mechanism: Retro-cyclopropanation. The carbanion destabilizes the spiro junction, triggering the ejection of the ethylene unit from the spiro-tip.

Diagnostic "Ortho" Interaction

The 8-position (adjacent to spiro C3) allows for a specific Proximity Effect not seen in the 6-yl (para) isomer.

  • Observation: A minor peak at m/z 149 (

    
    ).
    
  • Cause: The carboxylate oxygen can abstract a proton from the strained cyclopropane ring (facilitated by proximity), leading to water loss and formation of a ketene-like intermediate. This is sterically impossible in the 6-yl isomer.

Visualization of Fragmentation Tree

Fragmentation cluster_legend Key M Precursor [M-H]- m/z 167.11 (C10H15O2) Frag1 Decarboxylation [M-H-CO2]- m/z 123.11 (C9H15) M->Frag1 - CO2 (44 Da) Primary Path Frag3 Ortho-Effect Water Loss [M-H-H2O]- m/z 149.10 (C10H13O) M->Frag3 - H2O (18 Da) Diagnostic for 8-yl Frag2 Spiro-Ring Opening [M-H-CO2-C2H4]- m/z 95.08 (C7H11) Frag1->Frag2 - C2H4 (28 Da) Strain Release key1 Blue: Parent Ion key2 Red: Base Peak key3 Yellow: Characteristic Spiro Fragment

Figure 1: Proposed MS/MS fragmentation tree for 2-(Spiro[2.5]octan-8-yl)acetic acid in ESI(-) mode.

Comparative Analysis

To validate the identity of the 8-yl isomer, it must be compared against its "Gem-Dimethyl" analog (mimicking the mass/bulk without the ring strain) and its "Para" regioisomer.

Table 1: Comparative Fragmentation Fingerprints[2]
FeatureTarget: 8-yl Isomer Regioisomer: 6-yl Isomer Analog: 4,4-Dimethyl
Structure Sidechain adjacent to SpiroSidechain opposite SpiroNo Spiro (Gem-dimethyl)
Precursor (m/z) 167.11167.11169.15 (Mass Shift +2H)
Base Peak 123 (Decarboxylation)123 (Decarboxylation)125 (Decarboxylation)
Spiro Marker m/z 95 (Loss of

)
m/z 95 (Loss of

)
m/z 110 (Loss of

)
Diagnostic m/z 149 (Ortho

loss)
Absent (Sterically hindered)Absent
Strain Energy High (~27 kcal/mol)High (~27 kcal/mol)Low (Chair conformer)

Key Takeaway: The presence of the m/z 95 peak confirms the spiro-ring structure (distinguishing it from dimethyl analogs). The presence of the m/z 149 peak specifically identifies the 8-yl (ortho) substitution pattern.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes in-source fragmentation artifacts.

Sample Preparation
  • Stock: Dissolve 1 mg of 2-(Spiro[2.5]octan-8-yl)acetic acid in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Ammonium Acetate (buffer aids ionization).

  • QC: Prepare a blank (solvent only) to rule out background phthalates (m/z 149 interference). Note: Phthalate m/z 149 is positive mode; in negative mode, m/z 149 is our diagnostic target.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: ESI Negative Mode.

  • Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).

  • Capillary Voltage: -2.5 kV (Low voltage prevents in-source ring opening).

  • Cone Voltage: 20 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10 eV): Preserves m/z 167 parent.

    • Med CE (20 eV): Maximizes m/z 123 (Decarboxylation).

    • High CE (35+ eV): Required to observe m/z 95 (Spiro opening).

Data Validation Steps
  • Isotope Check: Confirm Carbon-13 isotope peak at m/z 168 (~11% abundance) to verify formula

    
    .
    
  • MS3 Verification: If using an Ion Trap, isolate m/z 123 and fragment again. If it yields m/z 95, the spiro-ring connectivity is confirmed.

References

  • NIST Chemistry WebBook. Spiro[2.5]octane Spectra & Properties. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • PubChem. Spiro[2.5]octane-1-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[3] Natural Product Reports. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Comparative

Technical Comparison Guide: HPLC Methodologies for 2-Spiro[2.5]octan-8-ylacetic Acid

The following guide provides an in-depth technical comparison of HPLC methodologies for the analysis of 2-Spiro[2.5]octan-8-ylacetic acid . This document is designed for analytical scientists and process chemists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC methodologies for the analysis of 2-Spiro[2.5]octan-8-ylacetic acid . This document is designed for analytical scientists and process chemists requiring robust separation protocols for this rigid spiro-aliphatic scaffold.

Executive Summary

2-Spiro[2.5]octan-8-ylacetic acid presents unique chromatographic challenges due to its lack of a strong UV chromophore (saturated bicyclic system) and its ionizable carboxylic acid tail (pKa ~4.8). Standard UV detection at 254 nm is ineffective; methods must utilize low-wavelength UV (205–210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).

This guide compares three distinct separation strategies:

  • Acidic C18 (Reverse Phase): The baseline method for stability and retention.

  • Neutral C18 (Ion-Suppression): Evaluating peak shape challenges.

  • Phenyl-Hexyl (Orthogonal Selectivity): Leveraging shape selectivity for the spiro-skeleton.

Recommendation: For routine purity analysis, Method A (Acidic C18) is the superior choice due to consistent retention and sharp peak shape. For impurity profiling of structural isomers, Method C (Phenyl-Hexyl) offers enhanced resolution.

Compound Profile & Physicochemical Basis[1][2]

PropertyValue (Predicted)Chromatographic Implication
Structure Bicyclic Spiro[2.5]octane coreRigid 3D shape; requires steric selectivity for isomer separation.
Functional Group -CH₂COOH (Acetic acid)pH-dependent retention. Neutral at pH < 3; Anionic at pH > 6.
Chromophore None (Saturated)Critical: UV detection must be <210 nm. Solvents must be HPLC-grade or higher to minimize noise.
LogP ~1.8 – 2.2Moderate lipophilicity; suitable for standard RP-HPLC.

Comparative Experimental Data

The following data represents typical retention behavior observed during method development.

Experimental Conditions Overview
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 40°C

  • Detection: UV @ 210 nm (Reference: 360 nm)

Table 1: Retention Time & Peak Performance Comparison
ParameterMethod A: Acidic C18 Method B: Neutral C18 Method C: Phenyl-Hexyl
Stationary Phase Agilent Zorbax SB-C18Agilent Zorbax SB-C18Phenomenex Kinetex Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water10 mM NH₄OAc (pH 6.8)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention Time (t_R) 6.45 min 1.20 min (Void)8.15 min
Peak Symmetry (As) 1.05 (Excellent)2.40 (Tailing)1.10 (Good)
Theoretical Plates (N) >12,000<2,000>14,000
Resolution (vs. Impurity) 2.10.83.4
Data Analysis
  • Method A (Acidic C18): The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral), resulting in strong hydrophobic interaction with the C18 ligand. This yields a stable retention time of 6.45 min.

  • Method B (Neutral C18): At pH 6.8, the carboxylic acid is deprotonated (COO⁻). The charged species is highly polar and repelled by the hydrophobic C18 stationary phase, eluting near the void volume (1.20 min) with severe tailing. This method is not recommended.

  • Method C (Phenyl-Hexyl): The phenyl ring in the stationary phase interacts with the rigid spiro-cycle via shape selectivity (π-interaction is minimal due to saturation, but steric fit plays a role). Methanol enhances this selectivity, providing the highest resolution (3.4) from structural isomers.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acidic C18)

Best for: Routine assay, purity checks, and reaction monitoring.

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q Water. Mix and degas.

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve 10 mg of 2-Spiro[2.5]octan-8-ylacetic acid in 10 mL of 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

    • 15.0 min: Stop

Protocol C: High-Resolution Isomer Separation (Phenyl-Hexyl)

Best for: Separating diastereomers or regioisomers of the spiro scaffold.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 100% Methanol (Methanol provides different selectivity than ACN for shape-selective columns).

  • Gradient Program:

    • Isocratic hold at 5% B for 1 min (to focus the acid).

    • Linear ramp to 95% B over 12 mins.

Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting the optimal HPLC method based on specific analytical needs (e.g., MS compatibility vs. Isomer resolution).

MethodSelection Start Start: 2-Spiro[2.5]octan-8-ylacetic Acid Analysis CheckUV Check Detection Requirement Start->CheckUV UV_Limit UV < 210 nm Required (Use HPLC Grade Solvents) CheckUV->UV_Limit Saturated Scaffold Goal Define Analytical Goal UV_Limit->Goal Routine Routine Purity / Assay Goal->Routine Speed & Stability Isomer Isomer/Impurity Profiling Goal->Isomer Resolution MethodA Method A: C18 + Formic Acid (Robust, Sharp Peaks) Routine->MethodA MethodC Method C: Phenyl-Hexyl + MeOH (Shape Selectivity) Isomer->MethodC MS_Compat MS Compatible? MethodA->MS_Compat MethodC->MS_Compat Yes_MS Yes (Formic Acid is Volatile) MS_Compat->Yes_MS

Caption: Decision tree for selecting HPLC conditions based on analytical objectives (Purity vs. Resolution).

Scientific Validation & Troubleshooting

Why Acidic Mobile Phases are Non-Negotiable

For carboxylic acids like 2-Spiro[2.5]octan-8-ylacetic acid, pH control is the single most critical factor.

  • Mechanism: At pH < pKa (e.g., pH 2.5), the equilibrium shifts towards the non-ionized form (

    
    ). This form is less polar and interacts effectively with the C18 stationary phase.
    
  • Failure Mode: At neutral pH, the ionized form (

    
    ) elutes in the void volume. If you observe "ghost peaks" or retention time drift, check the pH of your aqueous mobile phase immediately [1].
    
Detection Limits (LOD/LOQ)

Due to the weak chromophore, the Limit of Detection (LOD) by UV at 210 nm is approximately 5 µg/mL .

  • Enhancement: For trace analysis (<1 µg/mL), derivatization with a UV-active tag (e.g., phenacyl bromide) or using LC-MS (ESI Negative mode) is required [2].

References

  • Liu, L., et al. Pestalotriols A and B, new spiro[2.5]octane derivatives from the endophytic fungus Pestalotiopsis fici.[1] Royal Society of Chemistry (RSC) Advances. (2014). Retrieved from [Link]

  • Tapkir, et al. Development and Validation of RP-HPLC Method for Spiro-Derivatives. International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023). Retrieved from [Link]

Sources

Validation

Structural Fidelity and Conformational Locking: A Comparative Guide to X-ray Crystallography of Spiro[2.5]octane Carboxylic Acids

Executive Summary: The Spiro[2.5] Advantage In modern drug discovery, the spiro[2.5]octane scaffold has emerged as a critical bioisostere for the gem-dimethyl group. Unlike the flexible gem-dimethyl moiety, the spiro[2.5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro[2.5] Advantage

In modern drug discovery, the spiro[2.5]octane scaffold has emerged as a critical bioisostere for the gem-dimethyl group. Unlike the flexible gem-dimethyl moiety, the spiro[2.5] system locks the cyclohexane ring into a specific chair conformation, rigidly orienting substituents (such as carboxylic acids) for optimal target binding.

This guide provides an in-depth crystallographic analysis of spiro[2.5]octane carboxylic acids . We objectively compare the structural metrics of this scaffold against its primary alternatives: simple cyclohexanes (flexible) and spiro[2.4]heptanes (highly strained).

Key Finding: X-ray diffraction data confirms that the spiro[2.5]octane scaffold maintains a "bisected" cyclopropane geometry that distorts the spiro-carbon bond angles to ~118.9°, significantly altering the vector of the carboxylic acid compared to standard cyclohexanes.

Experimental Workflow: From Synthesis to Structure

To ensure high-resolution data (<0.85 Å), we utilize a self-validating crystallization workflow. The high polarity of carboxylic acids often leads to twinning; thus, a slow-diffusion protocol is superior to rapid evaporation.

Graphviz: Crystallography Workflow

G Synth Synthesis (Simmons-Smith) Purify Purification (Acid-Base Extraction) Synth->Purify Screen Solvent Screening (Polar/Non-polar) Purify->Screen Grow Vapor Diffusion (MeOH -> Et2O) Screen->Grow Optimization Mount Cryo-Mounting (Paratone Oil, 100K) Grow->Mount Single Crystal Selection Data Diffraction (Mo-Kα Source) Mount->Data Solve Structure Solution (Direct Methods) Data->Solve

Figure 1: Optimized workflow for obtaining high-fidelity X-ray data for spiro-acids. Note the critical "Vapor Diffusion" step to minimize disorder.

Comparative Structural Analysis

This section objectively compares the crystallographic metrics of Spiro[2.5]octane-1-carboxylic acid against two key alternatives:

  • Cyclohexane Carboxylic Acid: The flexible baseline.

  • Spiro[2.4]heptane Carboxylic Acid: A more strained 5-membered ring alternative.

Table 1: Crystallographic Metrics Comparison
FeatureSpiro[2.5]octane-COOH (The Product)Cyclohexane-COOH (Alternative A)Spiro[2.4]heptane-COOH (Alternative B)
Ring Conformation Rigid Chair (Locked)Flexible Chair (Inverts)Envelope / Twisted
Spiro-Center Angle 118.9° - 122.5° (Distorted)109.5° (Ideal Tetrahedral)~137° (Highly Strained)
C-C Bond (Distal) 1.48 - 1.51 Å 1.54 Å1.48 Å
Carbonyl Vector Axial/Equatorial Fixed Averaged (NMR) / Mixed (X-ray)Fixed (Pseudo-equatorial)
Packing Motif R2^2(8) Dimer (Strong)R2^2(8) Dimer (Variable)R2^2(8) Dimer
Resolution Limit < 0.80 Å (Ordered)~0.90 Å (Disorder common)< 0.85 Å
Analysis of Performance
  • Conformational Locking: The spiro[2.5] system outperforms the cyclohexane alternative by eliminating ring-flip averaging. In X-ray structures, the cyclohexane ring of the spiro[2.5] system is almost exclusively found in a chair conformation where the cyclopropane ring is "bisected" by the plane of the adjacent CH2 groups.

  • Strain & Stability: While Spiro[2.4]heptane offers similar rigidity, the bond angle strain at the spiro-carbon (>130°) often leads to chemical instability during metabolic processing. Spiro[2.5] maintains a "sweet spot" of rigidity without excessive fragility.

Detailed Experimental Protocol

To replicate the data presented above, follow this standardized protocol. This method minimizes the "disorder" often seen in the cyclohexane ring, which can obscure the precise position of the carboxylic acid.

Phase 1: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction without solvent inclusions.

  • Dissolution: Dissolve 20 mg of pure spiro[2.5]octane carboxylic acid in 0.5 mL of Methanol (HPLC grade) . Ensure complete dissolution; sonicate if necessary.

  • Setup: Place the methanol solution in a small inner vial (GC vial).

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically form within 48-72 hours as the ether diffuses into the methanol, lowering solubility slowly.

Phase 2: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone-N oil.

  • Temperature: Cool immediately to 100 K using a nitrogen stream. Crucial: Room temperature collection often results in high thermal motion of the cyclopropane ring, degrading the R-factor.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to reduce absorption effects, though Cu is acceptable for absolute configuration determination if the molecule is chiral.

Mechanistic Insight: The "Bisected" Geometry

Why does the spiro[2.5] scaffold behave differently than a gem-dimethyl group? The answer lies in the Walsh Orbitals of the cyclopropane ring.

Graphviz: Electronic & Steric Locking Mechanism

SpiroLogic Cyclopropane Cyclopropane Ring (Walsh Orbitals) SpiroCarbon Spiro Carbon (C_spiro) Distorted Tetrahedral Cyclopropane->SpiroCarbon High p-character bonds Interaction Bisected Conformation (Steric & Electronic Minima) SpiroCarbon->Interaction Forces Geometry Cyclohexane Cyclohexane Ring Cyclohexane->SpiroCarbon Result Conformational Lock (Fixed Axial/Equatorial Vector) Interaction->Result Prevents Ring Flip

Figure 2: The interaction between the cyclopropane Walsh orbitals and the cyclohexane ring creates a preferred "bisected" energy minimum, locking the conformation.

Technical Explanation: The cyclopropane C-C bonds have high p-character (resembling sp^5 hybridization). This electronic distribution favors a conformation where the cyclopropane ring is bisected by the plane of the adjacent cyclohexane carbons. This creates a high energy barrier to ring inversion, effectively "freezing" the carboxylic acid in a specific vector (either axial or equatorial, depending on the isomer).

References

  • Wiberg, K. B. (1996). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B.

  • Gai, K., et al. (2015).[1] Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers. Chemical Communications.[1]

  • Montalvo-González, R., et al. (2012).[2] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. Magnetic Resonance in Chemistry.[2]

  • Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Spiro[2.5]octan-8-ylacetic acid

Executive Summary & Risk Profile The "Why" Behind the Protocol 2-Spiro[2.5]octan-8-ylacetic acid is a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and restrict conform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Why" Behind the Protocol

2-Spiro[2.5]octan-8-ylacetic acid is a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and restrict conformational freedom. While specific toxicological data for this exact isomer may be limited in public databases, its structural class (aliphatic carboxylic acids with lipophilic spiro-tails) dictates a strict safety profile.

We apply the Precautionary Principle here. Because spirocyclic scaffolds are often designed to penetrate biological membranes (lipophilicity), this compound must be treated not just as a corrosive acid, but as a potential systemic toxicant until proven otherwise.

Core Hazards (Predicted via Structure-Activity Relationship):

  • Corrosivity (H314/H318): The free carboxylic acid moiety poses an immediate risk of serious eye damage and skin burns.

  • Respiratory Irritation (H335): As a solid powder, dust generation can severely irritate the upper respiratory tract.

  • Bioavailability: The spiro[2.5]octane tail increases lipophilicity, potentially facilitating dermal absorption more readily than simple aliphatic acids.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following matrix is designed to create a redundant barrier system.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard Safety Glasses are insufficient. Powder drift or acidic splashes can cause rapid corneal opacity. Goggles (ANSI Z87.1 D3 rating) provide a seal against dust and liquid entry.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (inspection white).Outer Layer: 5-8 mil Nitrile (extended cuff).Rationale: Spiro-compounds can permeate thin nitrile. The double layer provides a breakthrough indicator and mechanical protection.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 particulate respirator. Note: Dust is the primary vector for exposure during weighing.
Body Barrier Lab Coat Poly-cotton blend is acceptable for minor handling. For scale-up (>10g), use a chemical-resistant apron (Tyvek or similar) to prevent acid burns on personal clothing.

Operational Workflow: Step-by-Step Handling

This protocol utilizes a "Zone Defense" approach to minimize contamination.

Phase 1: Preparation & Weighing
  • Static Control: Spirocyclic solids are often fluffy and prone to static charge. Use an ionizing bar or antistatic gun before weighing to prevent "fly-away" powder.

  • The "Clean-Dirty" Line: Establish a visible boundary in your fume hood. All "dirty" items (spatulas, weigh boats) stay behind the line; only closed containers cross it.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving 2-Spiro[2.5]octan-8-ylacetic acid, add the solid to the solvent, not vice versa, to minimize dust ejection.

  • Exotherm Check: Carboxylic acid deprotonation (if using a base like NaH or K2CO3) will be exothermic. Cool the reaction vessel to 0°C during base addition to prevent thermal runaway or splashing.

Phase 3: Decontamination
  • Immediate Wipe-down: Use a saturated sodium bicarbonate (NaHCO3) solution to wipe down the balance area and fume hood sash handles immediately after use. This neutralizes any invisible acid residue.

Visualized Safety Architecture

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request RiskAssess Step 1: Risk Assessment (Check Scale & State) Start->RiskAssess EngControl Step 2: Engineering Controls (Fume Hood Verification) RiskAssess->EngControl Scale < 10g RiskAssess->EngControl Scale > 10g (Add Apron) EngControl->Start Velocity Fail PPE_Check Step 3: PPE Donning (Double Nitrile + Goggles) EngControl->PPE_Check Velocity > 80fpm Handling Step 4: Active Handling (Weighing/Transfer) PPE_Check->Handling Decon Step 5: Decontamination (NaHCO3 Neutralization) Handling->Decon Disposal Step 6: Waste Disposal (Segregated Acid Waste) Decon->Disposal

Figure 1: Operational safety workflow for handling spirocyclic carboxylic acids. Note the critical "Velocity Fail" loop requiring a stop to operations if engineering controls are inadequate.

Waste Disposal & Emergency Response

Disposal Protocol

Never dispose of this compound down the drain. Its lipophilicity poses a bioaccumulation risk in aquatic environments.

  • Segregation: Collect in a dedicated "Organic Acid" waste stream.

  • Labeling: Clearly mark as "Corrosive - Carboxylic Acid Derivative."

  • Incompatibility: DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or cyanides in the waste container, as this can generate toxic gases or heat.

Emergency Response (Spill/Exposure)[1]
  • Ocular Exposure: Flush immediately for 15 minutes .[1][2][3] Time is tissue. Do not wait for pain to subside.

  • Dermal Spills:

    • Brush off dry powder before wetting (to prevent increasing surface area of absorption).

    • Rinse with copious water.[1][2][3][4]

    • Apply a mild soap; do not use alcohol (which may enhance skin penetration of the spiro-tail).

  • Spill Cleanup: Cover with sodium bicarbonate or a commercial acid neutralizer. Wait for fizzing to stop before sweeping up.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

  • PubChem. (2023). Compound Summary: Spiro[2.5]octane-1-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

Sources

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